Ethyl (4-methylthiophenyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-methylsulfanylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQPAONBGBXGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441055 | |
| Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-27-2 | |
| Record name | Ethyl [4-(methylsulfanyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl [4-(methylthio)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Ethyl (4-methylthiophenyl)acetate
CAS Number: 14062-27-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (4-methylthiophenyl)acetate is an organic compound that holds significance as a key intermediate in the synthesis of various pharmaceutical agents. Its chemical structure, featuring a phenyl ring substituted with both a methylthio group and an ethyl acetate moiety, makes it a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its relevance in drug discovery and development, particularly as a precursor to the selective COX-2 inhibitor, Etoricoxib. While direct biological activity data for this compound is not extensively documented in publicly available literature, this guide will explore the pharmacological context of structurally related compounds.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is presented below. These data are essential for its handling, characterization, and use in synthetic chemistry.[1]
| Property | Value | Reference |
| CAS Number | 14062-27-2 | [1] |
| Molecular Formula | C₁₁H₁₄O₂S | [1] |
| Molecular Weight | 210.29 g/mol | [1] |
| IUPAC Name | ethyl 2-(4-methylsulfanylphenyl)acetate | [1] |
| Synonyms | Ethyl 2-(4-(methylthio)phenyl)acetate, 4-(Methylthio)phenylacetic acid ethyl ester, Benzeneacetic acid, 4-(methylthio)-, ethyl ester | [1] |
| Appearance | Not explicitly stated, likely a liquid based on boiling point. | |
| Boiling Point | 70-72 °C at 25 mmHg | [2] |
| Density | 1.043 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.459 | [2] |
| SMILES | CCOC(=O)CC1=CC=C(C=C1)SC | [1] |
| InChIKey | ZLQPAONBGBXGFN-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy Type | Data Summary | Reference |
| ¹H NMR | Spectral data is available. | [3] |
| Mass Spectrometry | Electron Ionization (EI) mass spectrum is available, showing characteristic fragmentation patterns. | [4] |
Experimental Protocols
Synthesis via Fischer Esterification
The most common method for synthesizing this compound is through the Fischer esterification of 4-(methylthio)phenylacetic acid with ethanol in the presence of an acid catalyst.[5][6][7][8][9][10][11]
Reaction:
4-(methylthio)phenylacetic acid + Ethanol ⇌ this compound + Water
Materials:
-
4-(methylthio)phenylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 4-(methylthio)phenylacetic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Set up the apparatus for reflux and heat the mixture gently for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by vacuum distillation to yield the pure ester.[7][12][13]
Procedure:
-
Set up a vacuum distillation apparatus.
-
Transfer the crude this compound to the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 70-72 °C at 25 mmHg).[2]
Role in Drug Discovery and Development
While specific biological activities for this compound are not widely reported, its significance in drug development is primarily as a key intermediate in the synthesis of more complex and pharmacologically active molecules.
Precursor to Etoricoxib
This compound is a precursor to 4-(methylthio)phenylacetic acid, which is a crucial building block in the synthesis of Etoricoxib .[14][15][16][17][18] Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. The synthesis of Etoricoxib from a derivative of 4-(methylthio)phenylacetic acid involves a condensation reaction to form a key diketone intermediate, which then undergoes cyclization.[14]
Potential for Other Bioactive Molecules
The 4-methylthiophenyl moiety is present in various compounds that have been investigated for their biological activities. For instance, derivatives of 4-methylthioamphetamine have been studied for their pharmacological properties, including their effects on monoamine uptake.[19][20] Additionally, compounds containing a methylthiophenyl group have been designed as potent microtubule targeting agents with antiproliferative activities.[21] This suggests that the 4-methylthiophenyl scaffold can be a valuable component in the design of new therapeutic agents. Thiophene and its derivatives are also recognized as privileged pharmacophores in medicinal chemistry due to their diverse biological attributes.[22][23]
Visualizations
Synthesis Workflow
Caption: Fischer Esterification workflow for the synthesis of this compound.
Purification Workflow
Caption: Purification of this compound by vacuum distillation.
Role as a Pharmaceutical Intermediate
Caption: Role of this compound as a precursor to Etoricoxib.
Safety Information
It is important to handle this compound with appropriate safety precautions. The compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with established protocols for its synthesis and purification. Its primary importance in the pharmaceutical industry lies in its role as a precursor to the anti-inflammatory drug Etoricoxib. While direct data on its biological activity is limited, the presence of the 4-methylthiophenyl moiety in other bioactive compounds suggests potential for this scaffold in future drug discovery efforts. This guide provides a foundational resource for researchers and professionals working with this compound, summarizing its key properties and outlining practical experimental procedures.
References
- 1. Ethyl (4-(methylthio)phenyl)acetate | C11H14O2S | CID 10512649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl (methylthio)acetate 98 4455-13-4 [sigmaaldrich.com]
- 3. ETHYL (METHYLTHIO)ACETATE(4455-13-4) 1H NMR spectrum [chemicalbook.com]
- 4. Ethyl (methylthio)acetate [webbook.nist.gov]
- 5. cerritos.edu [cerritos.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. coachbenner.weebly.com [coachbenner.weebly.com]
- 8. One moment, please... [operachem.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. athabascau.ca [athabascau.ca]
- 11. flinnsci.com [flinnsci.com]
- 12. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 13. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis method of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 16. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 17. Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 18. WO2014114352A1 - Process for making etoricoxib - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacological Characterization of 4-Methylthioamphetamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl (4-methylthiophenyl)acetate chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (4-methylthiophenyl)acetate is a sulfur-containing aromatic ester with potential applications in chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams to facilitate understanding.
Chemical and Physical Properties
This compound, with the CAS number 14062-27-2, is characterized by the presence of a methylthio group on the phenyl ring of an ethyl acetate moiety.[1] Its fundamental properties are summarized in the tables below.
Table 1: General Chemical Information
| Property | Value | Reference |
| IUPAC Name | ethyl 2-(4-methylsulfanylphenyl)acetate | [1] |
| Synonyms | Ethyl 2-(4-(methylthio)phenyl)acetate, 4-(Methylthio)phenylacetic acid ethyl ester, Benzeneacetic acid, 4-(methylthio)-, ethyl ester | [1] |
| CAS Number | 14062-27-2 | [1] |
| Molecular Formula | C11H14O2S | [1] |
| Molecular Weight | 210.29 g/mol | [1] |
| SMILES | CCOC(=O)CC1=CC=C(C=C1)SC | [1] |
| InChI | InChI=1S/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 | [1] |
| InChIKey | ZLQPAONBGBXGFN-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Reference |
| Melting Point | 30-32 °C | |
| Boiling Point | 302 °C | |
| Density | 1.11 g/cm³ | |
| Solubility | Data not available | |
| Vapor Pressure | 0.001 mmHg at 25°C | |
| Refractive Index | 1.544 | |
| Flash Point | 136 °C |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of 4-(methylthio)phenylacetic acid with ethanol in the presence of an acid catalyst.
2.1.1. Materials:
-
4-(methylthio)phenylacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Toluene (for azeotropic removal of water, optional)
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
2.1.2. Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography setup (optional)
2.1.3. Procedure:
-
In a round-bottom flask, dissolve 4-(methylthio)phenylacetic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude this compound by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Spectroscopic Analysis
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the carbonyl group (a singlet), the aromatic protons (two doublets), and the methylthio group (a singlet).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, the carbons of the ethyl group, the methylene carbon, and the methylthio carbon.
2.2.2. Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching vibrations.
2.2.3. Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (210.29). Fragmentation patterns can provide further structural information.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activities and associated signaling pathways of this compound. However, related compounds containing the phenylthioacetate scaffold have been investigated for various pharmacological properties. Further research is warranted to explore the potential biological effects of this compound, which could include screening for anticancer, anti-inflammatory, or antimicrobial activities.
Logical Relationship for Investigating Biological Activity
Caption: A logical workflow for the investigation of the biological activity of this compound.
Conclusion
This technical guide has summarized the key chemical and physical properties of this compound and provided a representative experimental protocol for its synthesis. While spectroscopic data is crucial for its characterization, specific experimental spectra for this compound are not widely available and should be obtained upon synthesis. The biological activity of this molecule remains an unexplored area, presenting an opportunity for future research in drug discovery and development. The provided diagrams offer a clear visualization of the synthetic and potential investigatory workflows.
References
An In-depth Technical Guide to Ethyl (4-methylthiophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (4-methylthiophenyl)acetate, a substituted phenylacetic acid ester, is a significant chemical intermediate in the pharmaceutical industry. Its primary role is as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and its known applications in drug development.
Chemical Identity and Properties
The formal IUPAC name for this compound is ethyl 2-(4-methylsulfanylphenyl)acetate [1]. It is also known by other synonyms such as 4-(Methylthio)phenylacetic acid ethyl ester and Benzeneacetic acid, 4-(methylthio)-, ethyl ester[1].
Quantitative Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | ethyl 2-(4-methylsulfanylphenyl)acetate | [1] |
| CAS Number | 14062-27-2 | [1] |
| Molecular Formula | C₁₁H₁₄O₂S | [1] |
| Molecular Weight | 210.29 g/mol | [1] |
| Appearance | White powder | |
| Purity | ≥ 99% | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | |
| Storage | Sealed and preserved in a cool, dry place. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process starting from a p-halogenated phenylacetic acid derivative. The first step involves the synthesis of the carboxylic acid intermediate, 4-(methylthio)phenylacetic acid, followed by Fischer esterification to yield the final product.
Step 1: Synthesis of 4-(Methylthio)phenylacetic Acid
This procedure is adapted from the methodology described in patent CN105646306A for the synthesis of the carboxylic acid intermediate[2].
-
Materials:
-
4-bromophenylacetic acid
-
N,N-Dimethylformamide (DMF)
-
Sodium methyl mercaptide
-
Cuprous bromide (CuBr)
-
Nitrogen gas
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenylacetic acid and DMF.
-
Add sodium methyl mercaptide and a catalytic amount of cuprous bromide to the flask.
-
Purge the flask with nitrogen and then heat the reaction mixture to 130°C with continuous stirring under a nitrogen atmosphere for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude 4-(methylthio)phenylacetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system.
-
Step 2: Fischer Esterification to this compound
-
Materials:
-
4-(methylthio)phenylacetic acid (from Step 1)
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-(methylthio)phenylacetic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with deionized water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound using GC-MS. Instrument conditions may need to be optimized for specific equipment.
-
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5MS or equivalent).
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (approximately 1 mg).
-
Dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of 1 mg/mL.
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
-
An internal standard can be added for quantitative analysis.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless or split (e.g., 10:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 200°C.
-
Ramp: Increase at 5°C/min to 280°C, hold for 5 minutes.
-
-
MSD Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
-
-
Data Analysis:
-
The identity of this compound can be confirmed by comparing its retention time and mass spectrum with that of a reference standard.
-
The purity of the sample can be determined by calculating the peak area percentage of the main component.
-
Biological and Pharmaceutical Significance
This compound is primarily recognized as a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib [3]. Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.
Currently, there is a lack of publicly available scientific literature detailing the specific biological activities, pharmacological properties, or mechanism of action of this compound itself. Its significance in the context of drug development is therefore as a building block for more complex and biologically active molecules.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Workflow for the synthesis of this compound.
Analytical Workflow
The diagram below outlines the general workflow for the analysis of this compound using GC-MS.
Caption: General workflow for the GC-MS analysis of the target compound.
References
Synthesis of Ethyl (4-methylthiophenyl)acetate from 4-methylthiophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of Ethyl (4-methylthiophenyl)acetate from 4-methylthiophenylacetic acid via Fischer esterification. It includes a detailed experimental protocol, comprehensive data on the involved chemical entities, and visualizations of the process.
Introduction
This compound is a valuable intermediate in the synthesis of various organic molecules. Its preparation from 4-methylthiophenylacetic acid is a classic example of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. This process is widely used in both laboratory and industrial settings due to its efficiency and the relative simplicity of the procedure. Understanding the nuances of this synthesis is crucial for researchers in organic chemistry and drug development.
Reaction Scheme and Mechanism
The synthesis involves the reaction of 4-methylthiophenylacetic acid with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.
Reaction:
4-methylthiophenylacetic acid + Ethanol ⇌ this compound + Water
Mechanism: The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.
Experimental Protocol: Fischer Esterification
This section details the laboratory procedure for the synthesis of this compound.
Materials:
-
4-methylthiophenylacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-methylthiophenylacetic acid in an excess of absolute ethanol. For example, a 5 to 10-fold molar excess of ethanol is recommended to drive the reaction equilibrium towards the product. Add a few boiling chips to the flask.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Typically, 2-5 mol% of the carboxylic acid is sufficient.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or an oil bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Carbon dioxide evolution will be observed. Repeat the washing until the effervescence ceases.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound. The product can be further purified by vacuum distillation if necessary.
Data Presentation
This section summarizes the quantitative data for the reactant, product, and key reaction parameters.
| Compound / Parameter | Value | Source |
| 4-methylthiophenylacetic acid | ||
| Molecular Formula | C₉H₁₀O₂S | - |
| Molecular Weight | 182.24 g/mol | - |
| Melting Point | 97-98 °C | - |
| Ethanol | ||
| Molecular Formula | C₂H₆O | - |
| Molecular Weight | 46.07 g/mol | - |
| Boiling Point | 78.37 °C | - |
| This compound | ||
| Molecular Formula | C₁₁H₁₄O₂S | [1] |
| Molecular Weight | 210.29 g/mol | [1] |
| Appearance | White powder | [2] |
| Reaction Conditions | ||
| Catalyst | Concentrated H₂SO₄ | [3] |
| Solvent | Ethanol (in excess) | [3] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 2-4 hours | - |
| Spectroscopic Data (this compound) | ||
| ¹H NMR (CDCl₃, δ in ppm) | 1.25 (t, 3H, -CH₃), 2.47 (s, 3H, S-CH₃), 3.55 (s, 2H, -CH₂-), 4.14 (q, 2H, -O-CH₂-), 7.18-7.25 (m, 4H, Ar-H) | Predicted |
| ¹³C NMR (CDCl₃, δ in ppm) | 14.2, 16.0, 40.8, 60.8, 127.0, 129.8, 132.5, 137.8, 171.5 | Predicted |
| IR (cm⁻¹) | ~1735 (C=O, ester), ~1240 (C-O, ester), ~2980 (C-H, aliphatic) | [5][6] |
Note: The provided NMR data is predicted based on the structure and typical chemical shifts. Experimental data should be obtained for confirmation.
Visualizations
Fischer Esterification Signaling Pathway
The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification mechanism.
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedure for the synthesis of this compound.
Caption: Synthesis Workflow.
References
- 1. Preparation method of 4-methylthio phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound, CasNo.14062-27-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
Molecular structure and weight of Ethyl (4-methylthiophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (4-methylthiophenyl)acetate is a key chemical intermediate with significant applications in the pharmaceutical industry. Its molecular structure, characterized by a substituted phenyl ring, makes it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of this compound. It also details its crucial role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib and provides relevant experimental protocols.
Molecular Structure and Properties
This compound is an ester with the molecular formula C₁₁H₁₄O₂S.[1] Its structure features a central benzene ring substituted with a methylthio group (-SCH₃) and an ethyl acetate group (-CH₂COOCH₂CH₃) at the para (1,4) positions.
Molecular Structure Diagram
Caption: Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄O₂S | [1] |
| Molecular Weight | 210.29 g/mol | [1] |
| IUPAC Name | ethyl 2-(4-methylsulfanylphenyl)acetate | [1] |
| CAS Number | 14062-27-2 | [1] |
| Canonical SMILES | CCOC(=O)CC1=CC=C(C=C1)SC | [1] |
| Melting Point | 30-32 °C | [2] |
| Boiling Point | 302 °C | [2] |
| Density | 1.11 g/cm³ | [2] |
| Refractive Index | 1.544 | [2] |
| Flash Point | 136 °C | [2] |
| Vapor Pressure | 0.001 mmHg at 25°C | [2] |
Role in Drug Development: Synthesis of Etoricoxib
This compound is a pivotal intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the management of pain and inflammation associated with various forms of arthritis.[3][4] The synthesis of Etoricoxib often involves the condensation of a derivative of 4-(methylthio)phenylacetic acid with other reagents to construct the final bipyridine structure of the drug.[3]
Synthetic Pathway Overview
The synthesis of the precursor, 4-methylthiophenylacetic acid, is a critical first step. A common method involves the reaction of a p-halogenated phenylacetic acid derivative with sodium methyl mercaptide.[4] The resulting acid can then be esterified to yield this compound.
Caption: General workflow for the synthesis of 4-methylthiophenylacetic acid.
Experimental Protocols
Synthesis of 4-Methylthiophenylacetic Acid
The following is a representative experimental protocol for the synthesis of 4-methylthiophenylacetic acid, the precursor to this compound, based on patented methods.[4]
Materials:
-
p-Halogenated phenylacetic acid or its derivative (e.g., 4-bromophenylacetic acid)
-
Sodium methyl mercaptide
-
Cuprous bromide (or other cuprous ion source)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the p-halogenated phenylacetic acid derivative in DMF.
-
Add sodium methyl mercaptide and the cuprous ion catalyst to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 130°C) and stir for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically involving the addition of water and extraction with an organic solvent like ethyl acetate.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield 4-methylthiophenylacetic acid.
Esterification to this compound
A standard Fischer esterification protocol can be employed to convert 4-methylthiophenylacetic acid to its ethyl ester.
Materials:
-
4-Methylthiophenylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Brine
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve 4-methylthiophenylacetic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or distillation under reduced pressure.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its role as a key intermediate in the production of Etoricoxib highlights its importance in modern drug development. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working with this compound, facilitating its synthesis and application in the development of novel therapeutics. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific laboratory settings.
References
Spectroscopic Profile of Ethyl (4-methylthiophenyl)acetate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (4-methylthiophenyl)acetate, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented here has been compiled from various sources and is summarized in the tables below for clarity and comparative analysis.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.22 | d, J=8.4 Hz | 2H | Ar-H (ortho to CH₂OAc) |
| 7.17 | d, J=8.4 Hz | 2H | Ar-H (ortho to SMe) |
| 4.12 | q, J=7.1 Hz | 2H | -O-CH₂ -CH₃ |
| 3.56 | s | 2H | Ar-CH₂ -COO- |
| 2.46 | s | 3H | -S-CH₃ |
| 1.23 | t, J=7.1 Hz | 3H | -O-CH₂-CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 171.8 | C =O |
| 137.8 | Ar-C -SMe |
| 131.0 | Ar-C -CH₂OAc |
| 130.2 | Ar-C H (ortho to SMe) |
| 129.7 | Ar-C H (ortho to CH₂OAc) |
| 60.9 | -O-C H₂-CH₃ |
| 40.8 | Ar-C H₂-COO- |
| 15.9 | -S-C H₃ |
| 14.2 | -O-CH₂-C H₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2920 | Medium | C-H stretch (aliphatic) |
| 1735 | Strong | C=O stretch (ester) |
| 1600, 1495 | Medium | C=C stretch (aromatic) |
| 1240 | Strong | C-O stretch (ester) |
| 820 | Strong | C-H bend (p-disubstituted benzene) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 210 | 100 | [M]⁺ (Molecular Ion) |
| 165 | 45 | [M - OCH₂CH₃]⁺ |
| 137 | 80 | [M - COOCH₂CH₃]⁺ |
| 122 | 65 | [M - COOCH₂CH₃ - CH₃]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The acquisition of the presented spectroscopic data follows standard laboratory procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. For ¹H NMR, 16 scans were accumulated, while for ¹³C NMR, 1024 scans were acquired.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat compound was placed between two sodium chloride plates for analysis. The spectrum was recorded in the range of 4000-600 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via direct infusion, and the mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide on the Solubility Profile of Ethyl (4-methylthiophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Ethyl (4-methylthiophenyl)acetate in common laboratory solvents. Due to the limited availability of specific quantitative data in published literature, this guide focuses on a predicted solubility profile based on the molecule's structural characteristics and established chemical principles. Furthermore, it offers detailed experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to ascertain precise values for their specific applications.
Predicted Solubility Profile of this compound
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[1][2] this compound possesses a molecular structure with both polar and non-polar regions, which dictates its solubility in various solvents. The ester and thioether functional groups introduce polarity, while the phenyl ring and ethyl group contribute to its non-polar character.
Based on these structural features, a qualitative solubility profile in common laboratory solvents can be predicted.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of the polar ester and thioether groups allows for some interaction with polar protic solvents. However, the non-polar phenyl ring and ethyl group limit extensive solubility. Solubility is expected to be higher in alcohols than in water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM) | Good to High | These solvents can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding, leading to favorable solubility. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Moderate to Good | The non-polar aromatic ring and alkyl chain of this compound interact well with non-polar solvents through van der Waals forces. |
Experimental Protocols
To obtain precise solubility data, the following experimental protocols can be employed.
Qualitative Solubility Determination
This method provides a rapid assessment of a compound's solubility in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Calibrated droppers or micropipettes
Procedure: [3]
-
Add 1 mL of the selected solvent to a clean, dry test tube.
-
Add a small, accurately weighed amount (e.g., 10 mg) of this compound to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution against a dark background to determine if the solid has completely dissolved.
-
If the compound dissolves completely, it is considered "soluble." If it does not dissolve, it is "insoluble." If some, but not all, of the compound dissolves, it is "partially soluble."
-
Record the observations for each solvent.
Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature.[4][5][6][7]
Materials:
-
This compound
-
Chosen solvent of interest
-
Screw-cap vials or flasks
-
Orbital shaker or incubator with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrumentation
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution is constant).
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the quantitative solubility of a compound.
Caption: Experimental workflow for quantitative solubility determination.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. biorelevant.com [biorelevant.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Key literature review on thiophene derivatives in medicinal chemistry
A Technical Guide for Researchers and Drug Development Professionals
Thiophene, a five-membered sulfur-containing aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and steric properties, including its ability to act as a bioisostere of a phenyl ring, have made it a versatile building block for the design of novel therapeutics. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into a number of FDA-approved drugs and a vast library of potent investigational agents. This technical guide provides a comprehensive review of key thiophene derivatives in medicinal chemistry, with a focus on their quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.
Quantitative Biological Activity of Thiophene Derivatives
The therapeutic potential of thiophene derivatives is underscored by their potent activity against a range of biological targets. The following tables summarize the in vitro efficacy of selected thiophene derivatives in key therapeutic areas.
Anticancer Activity
Thiophene-based compounds have shown significant promise as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Thienopyrimidine derivative (3b) | HepG2 (Liver) | 2.10 | [1] |
| Thieno[3,2-b]pyrrole derivative (4c) | PC-3 (Prostate) | 1.80 | [1] |
| Thiophene carboxamide (2b) | Hep3B (Liver) | 5.46 | [2] |
| Thiophene carboxamide (2d) | Hep3B (Liver) | 8.85 | [2] |
| Thiophene carboxamide (2e) | Hep3B (Liver) | 12.58 | [2] |
| Compound 1m | MCF-7 (Breast) | 0.09 | [3] |
| Compound RAA5 | Various (NCI-60 panel) | Growth Inhibition at 0.411 - 2.8 | [4][5] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Thiophene derivatives have been developed as potent inhibitors of key inflammatory enzymes, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).
| Compound/Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | COX-2 | 0.29 | 67.24 | [6][7] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (29a) | COX-2 | 0.31 | - | [8] |
| Benzothiophene hybrid (42) | COX-2 | 0.67 | - | [9] |
| Benzothiophene hybrid (42) | 5-LOX | 2.33 | - | [9] |
| Isoxazoline-thiophene derivative (38) | 5-LOX | 29.2 | - | [9] |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | 5.45 | 8.37 | [10] |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | 5-LOX | 4.33 | - | [10] |
| 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivative (18b) | 5-LOX | 0.51 | - | [11] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Thiophene derivative 4 | Acinetobacter baumannii (Col-R) | 16 (MIC50) | [12] |
| Thiophene derivative 4 | Escherichia coli (Col-R) | 8 (MIC50) | [12] |
| Thiophene derivative 5 | Acinetobacter baumannii (Col-R) | 16 (MIC50) | [12] |
| Thiophene derivative 8 | Escherichia coli (Col-R) | 32 (MIC50) | [12] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene (25) | Staphylococcus aureus | 16 | [13] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene (26) | Staphylococcus aureus | 16 | [13] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene (25) | Candida albicans | 16 | [13] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of thiophene derivatives.
Synthesis of Bioactive Thiophene Derivatives
Gewald Reaction for the Synthesis of 2-Aminothiophenes:
The Gewald reaction is a versatile and widely used method for the synthesis of substituted 2-aminothiophenes.[5][14]
-
Materials:
-
An α-methylene-activated ketone or aldehyde (e.g., acetylacetone)
-
An active methylene nitrile (e.g., ethyl cyanoacetate)
-
Elemental sulfur
-
A base catalyst (e.g., diethylamine or morpholine)
-
Ethanol (as solvent)
-
-
Procedure:
-
To a stirred mixture of the α-methylene-activated ketone (1 equivalent) and the active methylene nitrile (1 equivalent) in ethanol, add the base catalyst (1 equivalent) dropwise at room temperature.
-
Add elemental sulfur (1.1 equivalents) portion-wise to the reaction mixture.
-
Heat the mixture at a gentle reflux (e.g., 50-60 °C) for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene derivative.
-
In Vitro Biological Assays
MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiophene derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the thiophene derivative in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vitro COX-2 Inhibition Assay (Fluorometric):
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[15]
-
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Fluorometric probe (e.g., Amplex™ Red)
-
Arachidonic acid (substrate)
-
Thiophene derivative stock solution (in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, Heme, and the fluorometric probe.
-
Add 80 µL of the reaction mix to each well of the 96-well plate.
-
Add 10 µL of the diluted thiophene derivative, positive control, or vehicle to the respective wells.
-
Add 10 µL of the purified COX-2 enzyme solution to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 10-15 minutes at 37°C (e.g., λEx = 535 nm / λEm = 587 nm).
-
Calculate the rate of reaction and the percentage of inhibition for each concentration. Determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of thiophene derivatives is crucial for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
References
- 1. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. benchchem.com [benchchem.com]
Commercial Availability and Synthetic Guidance for Ethyl (4-methylthiophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for Ethyl (4-methylthiophenyl)acetate (CAS No. 14062-27-2), a key intermediate in various chemical syntheses. This document is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this compound effectively.
Commercial Suppliers
This compound is available from several commercial suppliers in varying quantities and purities. The following table summarizes the offerings from a selection of vendors to facilitate procurement decisions.
| Supplier | Product Name | CAS No. | Purity | Available Quantities | Price (USD) |
| --INVALID-LINK-- | This compound | 14062-27-2 | Varies by supplier | Varies (e.g., 5g, 25g) | Varies (e.g., ~$97 for 25g)[1] |
| --INVALID-LINK-- | Ethyl 2-(4-(methylthio)phenyl)acetate | 14062-27-2 | Industrial Grade | Bulk (e.g., per kg) | Contact for quote |
| --INVALID-LINK-- | This compound | 14062-27-2 | High Purity | Contact for quote | Contact for quote[2] |
| --INVALID-LINK-- | Ethyl (methylthio)acetate, 98% | 4455-13-4 | ≥97.5% (GC) | 25g, 100g | $131.65 for 100g[3] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Purity levels may vary between suppliers and batches; therefore, requesting a certificate of analysis is crucial for research and development purposes.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Fischer esterification of 4-(methylthio)phenylacetic acid with ethanol in the presence of an acid catalyst.
Synthesis Pathway
Caption: Synthesis of this compound via Fischer Esterification.
Experimental Protocol: Fischer Esterification
This protocol outlines a general procedure for the synthesis of this compound from 4-(methylthio)phenylacetic acid and ethanol.
Materials and Equipment:
-
4-(methylthio)phenylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(methylthio)phenylacetic acid (1.0 equivalent) in an excess of anhydrous ethanol (e.g., 5-10 equivalents). The ethanol acts as both a reactant and a solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
This guide provides a foundational understanding for sourcing and synthesizing this compound. For specific applications, further optimization of the synthetic protocol and rigorous analytical characterization of the final product are recommended.
References
An In-depth Technical Guide to the Safe Handling, Storage, and Use of Ethyl (4-methylthiophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety, handling, and storage guidelines for Ethyl (4-methylthiophenyl)acetate (CAS No. 14062-27-2). Due to a lack of specific quantitative toxicological data and detailed experimental protocols for this compound, this guide incorporates information from the closely related compound, Ethyl (methylthio)acetate (CAS No. 4455-13-4), as well as general principles for handling aromatic sulfur compounds and laboratory irritants. All procedures should be conducted in accordance with institutional and national safety regulations.
Chemical and Physical Properties
This compound is an ester containing a sulfur atom, which contributes to its distinct properties. A summary of its known and predicted physical and chemical properties is provided below.
| Property | Value | Source |
| CAS Number | 14062-27-2 | PubChem[1] |
| Molecular Formula | C₁₁H₁₄O₂S | PubChem[1] |
| Molecular Weight | 210.29 g/mol | PubChem[1] |
| IUPAC Name | ethyl 2-(4-methylsulfanylphenyl)acetate | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Odor | Fruity (characteristic of esters) |
Note: Some physical properties are predicted based on the chemical structure and data from similar compounds.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
(Source: PubChem)[1]
Signal Word: Warning
Hazard Pictograms:
Safe Handling and Personal Protective Equipment (PPE)
Due to its irritant nature, strict adherence to safe handling procedures and the use of appropriate personal protective equipment are mandatory.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[2][3] A chemical fume hood is required when handling open containers or performing procedures that may generate aerosols or vapors.[4]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
| PPE Type | Specifications |
| Eye and Face Protection | ANSI-certified chemical splash goggles are required.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin Protection | A knee-length laboratory coat must be worn.[4] |
| Hand Protection | Chemically compatible gloves (e.g., nitrile, neoprene) must be worn.[4] Gloves should be inspected for integrity before each use and changed frequently, especially if contaminated. |
| Respiratory Protection | For routine handling in a fume hood, respiratory protection is not typically required. In situations where ventilation is inadequate or there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.[6] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7] |
Fire and Explosion Hazards
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[3] A water spray can be used to cool fire-exposed containers.[9]
-
Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.[9]
-
Special Hazards: Upon combustion, this compound may produce hazardous decomposition products, including carbon oxides and sulfur oxides.[10] Vapors may be heavier than air and can travel to a source of ignition and flash back.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Small Spills
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[2]
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills
-
Evacuate: Evacuate the laboratory and surrounding areas.
-
Isolate: Isolate the spill area and prevent entry.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Contact EH&S: Immediately contact your institution's Environmental Health and Safety (EH&S) department for assistance with cleanup.[11]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.
-
General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Temperature: Store in a cool place, away from direct sunlight and heat sources.[3]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Container: Use the original container or a chemically resistant container. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]
Stability
-
General Stability: This compound is expected to be stable under recommended storage conditions.[9]
-
Degradation: As an aromatic sulfur compound, it may be susceptible to oxidation and photolytic degradation. Long-term stability studies and forced degradation studies are recommended to fully characterize its stability profile.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with institutional, local, and national regulations.[3]
-
Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for waste collection.
-
Disposal Method: Contact your institution's EH&S department to arrange for proper disposal by a licensed hazardous waste disposal company.[12] Do not dispose of this chemical down the drain.[12]
Experimental Protocols
Protocol for a Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for the development of stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the sample solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.[13]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify the parent compound and any degradation products.
-
Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.
-
Mass Balance: Calculate the mass balance to account for all the material after degradation.
Protocol for a Long-Term Stability Study
Objective: To determine the shelf-life and appropriate storage conditions for this compound.
Methodology:
-
Sample Preparation: Place the neat compound in tightly sealed, appropriate containers (e.g., amber glass vials with Teflon-lined caps).
-
Storage Conditions: Store the samples under the following long-term and accelerated conditions as per ICH guidelines:[14]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals: Test the samples at the following time points:[14]
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, analyze the samples for:
-
Appearance (visual inspection)
-
Assay (using a validated HPLC method)
-
Related substances/degradation products (using a validated HPLC method)
-
-
Data Analysis: Evaluate the data for any significant changes in the analytical parameters over time to establish a re-test period or shelf-life.
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling and storage of this compound.
Caption: A workflow diagram for the safe handling of this compound.
Caption: A decision tree for the proper storage of this compound.
Caption: A workflow for responding to spills of this compound.
Biological Signaling Pathways
Currently, there is no information available in the public domain regarding the specific biological signaling pathways affected by this compound. Given its irritant properties, it likely interacts non-specifically with proteins and lipids in exposed tissues, leading to an inflammatory response. Further research is required to elucidate any specific molecular targets or pathways.
References
- 1. Ethyl (4-(methylthio)phenyl)acetate | C11H14O2S | CID 10512649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aktasdis.com [aktasdis.com]
- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. greenfield.com [greenfield.com]
- 6. nj.gov [nj.gov]
- 7. meridianbioscience.com [meridianbioscience.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 12. rcilabscan.com [rcilabscan.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols: Synthesis of Etoricoxib Intermediates from Ethyl (4-methylthiophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of key intermediates for the anti-inflammatory drug Etoricoxib, starting from Ethyl (4-methylthiophenyl)acetate. The protocols detailed below are based on established chemical principles and synthetic routes reported in the scientific literature.
Introduction
Etoricoxib is a selective COX-2 inhibitor widely used in the treatment of arthritis and pain. The synthesis of this complex molecule involves several key intermediates. This document focuses on a synthetic pathway that utilizes this compound as a readily available starting material. The overall strategy involves the initial hydrolysis of the ester to the corresponding carboxylic acid, which then serves as a crucial building block for the construction of the core structure of Etoricoxib.
Overall Synthetic Strategy
The synthesis is a two-step process designed for efficiency and scalability. The first step is the hydrolysis of this compound to yield 4-(methylthio)phenylacetic acid. This intermediate is then coupled with a suitable pyridine derivative to form a key ketone intermediate, which is a direct precursor to Etoricoxib.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 4-(methylthio)phenylacetic acid
This protocol describes the hydrolysis of this compound to 4-(methylthio)phenylacetic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 210.28 | 21.0 g | 0.10 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.20 |
| Ethanol (95%) | - | 100 mL | - |
| Water | - | 100 mL | - |
| Hydrochloric Acid (HCl), concentrated | - | As needed | - |
| Dichloromethane (DCM) | - | 150 mL | - |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (21.0 g, 0.10 mol) in ethanol (100 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (8.0 g, 0.20 mol) in water (100 mL).
-
Add the sodium hydroxide solution to the flask containing the ester.
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
A white precipitate of 4-(methylthio)phenylacetic acid will form.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure 4-(methylthio)phenylacetic acid.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |
| 4-(methylthio)phenylacetic acid | 18.22 | 16.4 - 17.3 | 90 - 95 | >98% |
Step 2: Synthesis of 1-(6-methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone
This protocol describes the condensation of 4-(methylthio)phenylacetic acid with methyl 6-methylnicotinate to form the key ketone intermediate.
Caption: Workflow for the synthesis of the ketone intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(methylthio)phenylacetic acid | 182.24 | 18.2 g | 0.10 |
| Methyl 6-methylnicotinate | 151.16 | 15.1 g | 0.10 |
| Sodium Methoxide (30% in MeOH) | 54.02 | 36.0 g | 0.20 |
| Toluene | - | 200 mL | - |
| Water | - | 100 mL | - |
| Hydrochloric Acid (HCl), dilute | - | As needed | - |
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-(methylthio)phenylacetic acid (18.2 g, 0.10 mol) and methyl 6-methylnicotinate (15.1 g, 0.10 mol) in toluene (200 mL).
-
Heat the mixture to reflux.
-
Slowly add the sodium methoxide solution (36.0 g, 0.20 mol) dropwise over a period of 30 minutes.
-
Continue refluxing until the reaction is complete as monitored by TLC (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and quench by the slow addition of water (100 mL).
-
Adjust the pH of the aqueous layer to 5.2-6.2 with dilute hydrochloric acid.
-
A solid will precipitate out. Stir the slurry for one hour.
-
Filter the solid, wash with water, and dry under vacuum at 60-70°C to obtain the desired ketone intermediate.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |
| 1-(6-methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone | 25.74 | 22.1 - 23.9 | 86 - 93 | >95% |
Further Steps
The resulting ketone intermediate, 1-(6-methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone, can be converted to Etoricoxib through established literature procedures. This typically involves a cyclization reaction to form the bipyridine core, followed by oxidation of the methylthio group to a methylsulfonyl group.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.
-
Sodium methoxide is a strong base and corrosive; handle with extreme caution.
-
Concentrated hydrochloric acid is corrosive and has toxic fumes; handle with care.
Application Notes and Protocols: Ethyl (4-methylthiophenyl)acetate in Organic Electronics and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (4-methylthiophenyl)acetate is an organic compound with the chemical formula C₁₁H₁₄O₂S.[1] While its direct application as a primary component in active layers of organic electronic devices is not extensively documented in current literature, its molecular structure, featuring a sulfur-containing aromatic group, presents intriguing possibilities for its use as a precursor or modifying agent for functional materials in this field. The methylthiophenyl group is of interest due to the potential for the sulfur atom's lone pair of electrons to influence the electronic properties of the molecule.
The field of organic electronics leverages the unique properties of carbon-based materials to create devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). Polythiophenes and their derivatives are a cornerstone of this field, valued for their excellent charge-transport properties, environmental stability, and tunable electronic characteristics through chemical modification.[2][3][4][5]
These application notes will first detail the known properties of this compound. Subsequently, a hypothetical application will be proposed, outlining how this compound could be chemically modified to serve as a monomer for the synthesis of novel polymers for organic electronic applications. Detailed protocols for the synthesis and characterization of analogous thiophene-based polymers are provided to serve as a practical guide for researchers exploring such new materials.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and for predicting its behavior in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂S | [1] |
| Molecular Weight | 210.29 g/mol | [1] |
| CAS Number | 14062-27-2 | [1] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 70-72 °C at 25 mmHg | [7][8] |
| Density | 1.043 g/mL at 25 °C | [7][8] |
| Refractive Index | n20/D 1.459 | [7][8] |
| Solubility | Soluble in organic solvents, immiscible with water | [6][7] |
Hypothetical Application: A Precursor for a Novel Thiophene-Based Monomer
While this compound is not directly polymerizable into a conductive polymer due to the phenyl spacer, it can be envisioned as a starting material for the synthesis of a novel, functionalized thiophene monomer. The following proposed synthetic pathway (Figure 1) illustrates how this compound could be chemically modified to yield a polymerizable thiophene derivative. The resulting polymer could potentially be used in organic electronic devices.
Figure 1: A proposed workflow for the conversion of this compound into a functional polythiophene for organic electronic applications.
Experimental Protocols: Synthesis of Thiophene-Based Polymers
The following protocols describe established methods for the polymerization of thiophene derivatives, which would be applicable to a suitably modified monomer derived from this compound.
Protocol 1: Chemical Oxidative Polymerization
This method is a common and straightforward technique for synthesizing polythiophenes using an oxidizing agent like iron(III) chloride (FeCl₃).[9]
Materials:
-
Thiophene monomer (e.g., 3-hexylthiophene as a model)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃)
-
Methanol
-
Ammonia solution
-
Deionized water
Procedure:
-
Dissolve the thiophene monomer (1 equivalent) in anhydrous chloroform under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, suspend anhydrous FeCl₃ (4 equivalents) in anhydrous chloroform.
-
Slowly add the FeCl₃ suspension to the monomer solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. The mixture will become dark and viscous.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the crude polymer and wash it with methanol until the filtrate is colorless.
-
To remove residual catalyst, stir the polymer in an ammonia solution for 2 hours.
-
Filter the polymer and wash it with deionized water until the washings are neutral.
-
Wash the polymer again with methanol and then dry it under vacuum at 40 °C.
Figure 2: Workflow for chemical oxidative polymerization of a thiophene monomer.
Protocol 2: Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of a polymer film onto an electrode surface, which can be advantageous for device fabrication.[10][11]
Materials:
-
Thiophene monomer
-
Electrolyte solution (e.g., 0.1 M lithium perchlorate (LiClO₄) in acetonitrile)
-
Working electrode (e.g., indium tin oxide (ITO) coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution containing the thiophene monomer (e.g., 0.1 M).
-
Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Perform electropolymerization by applying a constant potential (potentiostatic) or by cycling the potential (potentiodynamic) in a range where the monomer is oxidized. The specific potential will depend on the monomer's oxidation potential.
-
A colored polymer film will deposit on the working electrode.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the polymer film under a stream of inert gas or in a vacuum.
Figure 3: Workflow for electrochemical polymerization of a thiophene monomer.
Characterization of Thiophene-Based Polymers
Once synthesized, the polymer's properties must be thoroughly characterized to assess its suitability for electronic applications. Key characterization techniques and the information they provide are summarized in Table 2.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the polymer's chemical structure and regioregularity.[11][12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization.[12][13] |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution (polydispersity index, PDI).[10] |
| UV-Vis Spectroscopy | Determination of the optical bandgap (Eg) from the absorption onset, which is crucial for optoelectronic applications.[12] |
| Cyclic Voltammetry (CV) | Determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and assessment of electrochemical stability.[11] |
| Thermogravimetric Analysis (TGA) | Evaluation of the polymer's thermal stability. |
| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). |
Conclusion
While this compound is not a direct precursor for conducting polymers, its structure offers a platform for the synthesis of novel thiophene-based monomers. The protocols for polymerization and characterization provided herein for analogous polythiophenes offer a robust starting point for researchers aiming to develop new materials for organic electronics. The exploration of such novel structures is a key driver of innovation in the field, potentially leading to materials with tailored properties for advanced electronic and materials science applications.
References
- 1. Ethyl (4-(methylthio)phenyl)acetate | C11H14O2S | CID 10512649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Polythiophenes as electron donors in organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polythiophene and its derivatives for all-polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CAS 4455-13-4: Ethyl (methylthio)acetate | CymitQuimica [cymitquimica.com]
- 7. ETHYL (METHYLTHIO)ACETATE | 4455-13-4 [chemicalbook.com]
- 8. (メチルチオ)酢酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Synthesis of Ethyl (4-methylthiophenyl)acetate via Fischer Esterification
Abstract
This application note provides a detailed protocol for the synthesis of Ethyl (4-methylthiophenyl)acetate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a classic Fischer esterification of (4-methylthiophenyl)acetic acid with ethanol, utilizing sulfuric acid as a catalyst. This document outlines the necessary reagents, equipment, step-by-step experimental procedure, purification methods, and safety precautions, intended for use by researchers in organic chemistry and drug development.
Introduction
Fischer-Speier esterification is a fundamental organic reaction that involves the formation of an ester from a carboxylic acid and an alcohol, typically in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[2][3] This is commonly accomplished by using an excess of one of the reactants (usually the less expensive alcohol) or by removing water as it is formed during the reaction.[1][3]
This compound is a valuable building block in medicinal chemistry. This protocol details its synthesis by refluxing (4-methylthiophenyl)acetic acid with an excess of ethanol and a catalytic amount of concentrated sulfuric acid. The procedure is robust, scalable, and employs standard laboratory techniques for purification.
Reaction Scheme
(4-methylthiophenyl)acetic acid + Ethanol ⇌ this compound + Water
Materials and Methods
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. | Density (g/mL) |
| (4-methylthiophenyl)acetic acid | C₉H₁₀O₂S | 182.24 | 10.0 g | 0.055 | 1.0 | - |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | 1.71 | ~31 | 0.789 |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | 0.037 | 0.67 | 1.84 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | - | - | 0.902 |
| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | 100 mL | - | - | ~1.03 |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | 50 mL | - | - | ~1.2 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Standard laboratory glassware and clamps
-
pH paper
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 10.0 g (0.055 mol) of (4-methylthiophenyl)acetic acid.
-
Reagent Addition: Add 100 mL of absolute ethanol to the flask. Stir the mixture until the carboxylic acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add 2.0 mL of concentrated sulfuric acid to the stirring solution. An exothermic reaction will occur.
-
Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle and maintain reflux for 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the remaining residue in 100 mL of ethyl acetate and transfer the solution to a 250 mL separatory funnel.
-
Washing:
-
Wash the organic layer twice with 50 mL portions of 5% aqueous sodium bicarbonate solution to neutralize the sulfuric acid and remove any unreacted carboxylic acid.[4] Vent the separatory funnel frequently to release CO₂ gas produced during neutralization. Check the aqueous layer with pH paper to ensure it is basic.
-
Wash the organic layer once with 50 mL of brine to remove residual salts and water.[4][5]
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[4]
-
Final Product Isolation: Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the ethyl acetate solvent using a rotary evaporator to yield the crude this compound as an oil. Further purification can be achieved by vacuum distillation if necessary.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle it with extreme care inside a fume hood.[6]
-
Ethanol and ethyl acetate are flammable liquids. Keep them away from open flames and ignition sources.
-
The neutralization step with sodium bicarbonate produces carbon dioxide gas. Ensure proper venting of the separatory funnel to prevent pressure buildup.
-
All procedures should be performed in a well-ventilated laboratory or fume hood.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. coachbenner.weebly.com [coachbenner.weebly.com]
Application Notes: Ethyl (4-methylthiophenyl)acetate as a Versatile Building Block for Oxindole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl (4-methylthiophenyl)acetate is a valuable bifunctional reagent for the synthesis of complex heterocyclic compounds. Its structure, featuring an activated methylene group adjacent to the ester and a para-substituted methylthiophenyl ring, allows for diverse chemical transformations. This document provides detailed application notes and protocols for its use in constructing the oxindole scaffold, a core structure in many biologically active compounds and pharmaceuticals. The protocols outlined are based on the principles of the Gassman indole-oxindole synthesis, a robust method for constructing this heterocyclic system.[1][2]
Application Note 1: Synthesis of 3-(4-methylthiophenyl)oxindoles via Gassman-Type Reaction
The Gassman indole synthesis is a powerful one-pot reaction for preparing substituted indoles and oxindoles.[1][3] By adapting this methodology, this compound can be effectively used to synthesize 3-(4-methylthiophenyl)oxindoles. This reaction proceeds through the formation of an N-chloroaniline, subsequent reaction with the thioether-containing acetate to form an azasulfonium salt, and a base-induced[2][4]-sigmatropic rearrangement followed by cyclization.[1][5]
General Reaction Workflow
The overall transformation is a one-pot synthesis that begins with the chlorination of a substituted aniline, followed by the addition of this compound, and finally, base-mediated rearrangement and cyclization to yield the target oxindole.
Caption: General workflow for the one-pot synthesis of 3-(4-methylthiophenyl)oxindoles.
Reaction Scheme
The mechanism involves the initial formation of an N-chloroaniline, which then reacts with the sulfur atom of this compound to form an azasulfonium salt. A base, such as triethylamine, deprotonates the carbon alpha to the ester, generating a sulfonium ylide. This ylide undergoes a rapid[2][4]-sigmatropic rearrangement, followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the ester carbonyl, leading to the cyclized oxindole product after elimination.[1][5]
Caption: Key intermediates in the Gassman-type synthesis of 3-(4-methylthiophenyl)oxindoles.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for the Gassman-type synthesis of 3-thio-substituted oxindoles. Yields are generally moderate to good, depending on the electronic nature of the substituents on the aniline starting material.
| Entry | Aniline Derivative (R) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | Triethylamine | Dichloromethane | -78 to RT | 12-16 | 65-75 |
| 2 | 4-Chloro | Triethylamine | Dichloromethane | -78 to RT | 12-16 | 70-80 |
| 3 | 4-Methyl | Triethylamine | Dichloromethane | -78 to RT | 12-16 | 60-70 |
| 4 | 4-Bromo | Triethylamine | Dichloromethane | -78 to RT | 12-16 | 72-82 |
Note: Data presented is representative and based on analogous transformations. Actual yields may vary.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(4-methylthiophenyl)oxindoles
Materials:
-
Substituted Aniline (1.0 eq)
-
tert-Butyl hypochlorite (t-BuOCl, 1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
N-Chlorination of Aniline:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add tert-butyl hypochlorite (1.0 eq) dropwise to the stirred solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the N-chloroaniline.
-
-
Formation of Azasulfonium Salt:
-
To the cold solution of the N-chloroaniline, add this compound (1.1 eq) dropwise.
-
Continue stirring the reaction mixture at -78 °C for an additional 1 hour.
-
-
Rearrangement and Cyclization:
-
Add triethylamine (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-methylthiophenyl)oxindole.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
-
Safety Precautions:
-
tert-Butyl hypochlorite is unstable and potentially explosive; handle with care and store in a cool, dark place.
-
All operations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols for the GC-MS Analysis and Quantification of Ethyl (4-methylthiophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the analysis and quantification of Ethyl (4-methylthiophenyl)acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an important intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification is crucial for process monitoring, quality control, and stability studies. The protocol described herein outlines the sample preparation, instrument parameters, and method validation guidelines. Representative quantitative data are provided to demonstrate the expected performance of the method.
Introduction
This compound is a key building block in organic synthesis. Its purity and concentration can significantly impact the yield and quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the analysis of this compound.[1] This application note presents a comprehensive GC-MS method for the reliable quantification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₄O₂S | [2] |
| Molecular Weight | 210.29 g/mol | [2] |
| CAS Number | 14062-27-2 | [2][3][4] |
| Appearance | White powder | [5] |
| Storage | 2-8°C Refrigerator | [4] |
Potential Impurities and Synthesis Overview
The synthesis of this compound often involves the reaction of a precursor like 4-methylthio phenylacetic acid with ethanol. One possible synthetic route starts from 4-bromobenzene ethyl acetate and sodium methyl mercaptide.[6] Potential impurities that this GC-MS method should be capable of separating include:
-
Unreacted starting materials (e.g., 4-bromobenzene ethyl acetate, sodium methyl mercaptide).
-
By-products from side reactions.
-
Residual solvents from the synthesis and purification process.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
Internal Standard (IS): e.g., Ethyl (methylthio)acetate (CAS: 4455-13-4) or another suitable stable, non-interfering compound.
-
Helium (carrier gas), 99.999% purity
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the selected internal standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve a concentration range of, for example, 0.1, 0.5, 1, 5, 10, and 25 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., dichloromethane or methanol).[7] Dilute the sample solution with methanol to fall within the calibration range. Spike the final diluted sample with the internal standard to a concentration of 5 µg/mL.
GC-MS Instrumentation and Conditions
The following parameters are a recommended starting point and may require optimization for your specific instrumentation.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan (m/z 50-350) |
Mass Spectrometry - Selected Ion Monitoring (SIM) Parameters:
Based on the mass spectrum of this compound, the following ions are recommended for quantification and confirmation.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Expected Retention Time (min) |
| This compound | 210 (M⁺) | 137, 121 | ~10-12 |
| Internal Standard (e.g., Ethyl (methylthio)acetate) | 134 (M⁺) | 89, 61 | ~6-8 |
Note: The molecular ion (m/z 210) is a suitable quantifier ion. Other significant fragments can be used as qualifiers to ensure peak identity.
Method Validation
The proposed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1]
-
Specificity: Analyze blank samples (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound and the internal standard.
-
Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.995.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., low, medium, and high). The mean recovery should be within 80-120%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. The relative standard deviation (RSD) should typically be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Data Presentation
The following tables present hypothetical but realistic quantitative data for the validation of this method.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.048 |
| 0.5 | 0.255 |
| 1 | 0.512 |
| 5 | 2.495 |
| 10 | 5.015 |
| 25 | 12.550 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) (n=6) | Recovery (%) | RSD (%) (Repeatability) |
| 0.5 | 0.48 | 96.0 | 4.5 |
| 5.0 | 5.10 | 102.0 | 2.8 |
| 20.0 | 19.70 | 98.5 | 1.9 |
Table 3: LOD and LOQ
| Parameter | Estimated Value |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of method validation parameters for a robust analytical method.
Conclusion
The GC-MS method described provides a robust and reliable approach for the quantification of this compound. The use of an internal standard ensures high precision and accuracy. The method exhibits excellent linearity over a practical concentration range and has sufficient sensitivity for typical applications in pharmaceutical development and quality control. Proper method validation is essential before implementation in a regulated environment.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Ethyl (4-(methylthio)phenyl)acetate | C11H14O2S | CID 10512649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 14062-27-2 | this compound | Tetrahedron [thsci.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound, CasNo.14062-27-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
- 7. Ethyl (methylthio)acetate [webbook.nist.gov]
Application Notes and Protocols for the Development of Novel Anti-inflammatory and Anti-cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies and protocols for the in vitro evaluation of novel anti-inflammatory and anti-cancer compounds. This document outlines key experimental procedures, data presentation standards, and visual representations of relevant biological pathways and workflows to guide researchers in the screening and characterization of potential therapeutic agents.
Part 1: Development of Novel Anti-inflammatory Agents
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular diseases, and even cancer.[1][2] The development of new anti-inflammatory drugs is crucial, with research focusing on novel targets beyond traditional NSAIDs and corticosteroids.[2][3][4] This section focuses on the in vitro screening of compounds targeting the NLRP3 inflammasome, a key player in the inflammatory response.[1][5]
Targeting the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.[5] Its role in numerous inflammatory conditions makes it a prime target for therapeutic intervention.[1][6][7]
Signaling Pathway:
Caption: Simplified NLRP3 inflammasome activation pathway.
Experimental Protocols
This assay is a primary screening tool to assess the general anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).[8]
Workflow:
Caption: Workflow for LPS-induced inflammation assay.
A. Measurement of Nitric Oxide (NO) using the Griess Assay
-
Principle: Nitrite, a stable product of NO, is measured colorimetrically.
-
Procedure:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.[9]
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[9]
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration using a sodium nitrite standard curve.
-
B. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
-
Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure cytokine concentrations in the supernatant.
-
Procedure:
-
Use the same supernatants collected for the Griess assay.
-
Follow the manufacturer's protocol for the specific cytokine ELISA kit (e.g., for TNF-α or IL-6).
-
General Steps:
-
Coat a 96-well plate with a capture antibody.
-
Add supernatants and standards and incubate.
-
Wash, then add a biotinylated detection antibody and incubate.[9]
-
Wash, then add streptavidin-HRP and incubate.
-
Wash, then add a TMB substrate for color development.[9]
-
Stop the reaction and read the absorbance at 450 nm.[9]
-
-
Calculation: Calculate cytokine concentrations from the standard curve.
-
This assay specifically evaluates the ability of a compound to inhibit the NLRP3 inflammasome-mediated release of IL-1β.
-
Procedure:
-
Cell Culture: Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 500 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[9]
-
Compound Treatment: Add the test compounds to the cells and incubate for 1 hour. A known NLRP3 inhibitor like MCC950 can be used as a positive control.[1]
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.
-
Sample Collection: Collect the cell culture supernatants.[9]
-
IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatants using an ELISA kit, following the manufacturer's protocol.[9]
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Inhibitory Effects of a Novel Compound on Inflammatory Mediators
| Assay | IC50 (µM) | Positive Control (e.g., Dexamethasone) IC50 (µM) |
|---|---|---|
| NO Production (LPS-stimulated RAW 264.7) | Data to be determined | Reference Value |
| TNF-α Release (LPS-stimulated RAW 264.7) | Data to be determined | Reference Value |
| IL-6 Release (LPS-stimulated RAW 264.7) | Data to be determined | Reference Value |
| IL-1β Release (NLRP3-activated BMDMs) | Data to be determined | MCC950 Reference Value |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Part 2: Development of Novel Anti-cancer Agents
The search for new anti-cancer drugs aims to overcome the limitations of conventional chemotherapy, such as toxicity and drug resistance.[10][11][12] Modern strategies focus on targeted therapies and the induction of programmed cell death (apoptosis) in cancer cells.[13][14] This section details protocols for the initial in vitro screening of novel anti-cancer compounds.
Targeting the Intrinsic Apoptosis Pathway
Inducing apoptosis is a key mechanism for many chemotherapy drugs.[15] The intrinsic (or mitochondrial) pathway is a common target, involving the release of cytochrome c from the mitochondria, leading to the activation of caspases and eventual cell death.
Signaling Pathway:
Caption: Intrinsic apoptosis signaling pathway induced by an anticancer agent.
Experimental Protocols
This is a primary colorimetric assay to determine the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[16][17][18]
Workflow:
Caption: Workflow for the MTT cell viability assay.
-
Procedure:
-
Cell Culture: Seed a panel of human cancer cell lines (e.g., MCF-7, HCT116, PC-3) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15][19]
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[15][16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
IC50 Calculation: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.[15]
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and wash with cold PBS.[15]
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[15]
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Presentation
Table 2: Cytotoxicity of a Novel Anti-cancer Agent
| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Data to be determined | 0.8 ± 0.1[15] |
| HCT116 | Colon Carcinoma | Data to be determined | Reference Value |
| PC-3 | Prostate Carcinoma | Data to be determined | 2.5 ± 0.4[15] |
| HepG2 | Hepatocellular Carcinoma | Data to be determined | Reference Value |
Note: The control data presented are for illustrative purposes and will vary depending on experimental conditions.[15]
Table 3: Apoptosis Induction by a Novel Anti-cancer Agent in [Cell Line]
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
|---|---|---|---|
| Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| Novel Agent (IC50) | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin | Data to be determined | Data to be determined | Data to be determined |
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. New drug targets in inflammation: efforts to expand the anti-inflammatory armoury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A concise review on advances in development of small molecule anti-inflammatory therapeutics emphasising AMPK: An emerging target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Inflammasomes: Mechanism of Action, Role in Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccesspub.org [openaccesspub.org]
- 7. researchgate.net [researchgate.net]
- 8. ir.vistas.ac.in [ir.vistas.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. A recent development of new therapeutic agents and novel drug targets for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Anticancer Agents: Recent Developments in Tumor Therapy | Anticancer Research [ar.iiarjournals.org]
- 12. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: Synthesis and Bioimaging Applications of Thiophene-Based Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of thiophene-based materials and their application in various bioimaging techniques. Thiophene-containing compounds have emerged as a versatile class of organic materials with tunable photophysical properties, making them highly suitable for fluorescence microscopy, two-photon imaging, and photodynamic therapy.
Synthesis of Thiophene-Based Bioimaging Probes
Thiophene derivatives are valuable building blocks for bioimaging probes due to their electron-rich nature, which can be readily modified to create molecules with tailored absorption and emission characteristics. Donor-π-Acceptor (D-π-A) and conjugated polymer systems are common and effective designs.
Synthesis of a D-π-A Thiophene-Based Fluorescent Probe
This protocol describes a representative synthesis of a D-π-A type thiophene-based fluorescent probe, which can be adapted for the synthesis of similar chromophores.[1][2][3]
Experimental Protocol:
Materials:
-
2-bromo-3-alkylthiophene
-
4-(N,N-diphenylamino)phenylboronic acid
-
2-(tributylstannyl)thiophene
-
4-bromobenzaldehyde
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Toluene, THF, DMF (anhydrous)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Suzuki Coupling: In a nitrogen-flushed flask, dissolve 2-bromo-3-alkylthiophene (1 eq.), 4-(N,N-diphenylamino)phenylboronic acid (1.1 eq.), and Pd(PPh₃)₄ (0.05 eq.) in a 2:1 mixture of toluene and ethanol. Add a 2M aqueous solution of Na₂CO₃ (3 eq.). Heat the mixture to reflux for 12 hours. After cooling, extract the product with ethyl acetate, dry over MgSO₄, and purify by silica gel column chromatography to yield the donor-thiophene intermediate.
-
Stille Coupling: Dissolve the donor-thiophene intermediate (1 eq.), 2-(tributylstannyl)thiophene (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.) in anhydrous toluene. Reflux under nitrogen for 24 hours. After cooling, quench the reaction with a saturated KF solution. Extract the product with dichloromethane, dry over Na₂SO₄, and purify by column chromatography to obtain the D-π intermediate.
-
Final Coupling to Acceptor: React the D-π intermediate (1 eq.) with 4-bromobenzaldehyde (1.1 eq.) via another Suzuki or Stille coupling reaction, similar to the steps above, to introduce the acceptor moiety.
-
Characterization: Confirm the structure of the final D-π-A probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]
Preparation of Thiophene-Based Conjugated Polymer Nanoparticles (CPNs)
CPNs are excellent probes for two-photon imaging due to their large two-photon absorption cross-sections and high brightness.[4][5][6][7]
Experimental Protocol:
Materials:
-
Poly(fluorenone-co-thiophene) derivative (e.g., PFOT)
-
Pluronic F-127 (surfactant)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Polymer Solution Preparation: Dissolve the poly(fluorenone-co-thiophene) derivative (1 mg) and Pluronic F-127 (5 mg) in 1 mL of THF.
-
Nanoprecipitation: Rapidly inject the polymer solution into 10 mL of deionized water under vigorous stirring.
-
Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of THF.
-
Purification: Filter the CPN suspension through a 0.22 µm syringe filter to remove any large aggregates.
-
Characterization: Characterize the size and morphology of the CPNs using dynamic light scattering (DLS) and transmission electron microscopy (TEM).[5]
Bioimaging Applications and Protocols
Live-Cell Fluorescence Imaging
This protocol outlines the general steps for staining and imaging live cells with thiophene-based fluorescent probes.[8][9][10][11][12]
Experimental Protocol:
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Thiophene-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass-bottom dishes and culture overnight in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Probe Incubation: Prepare a working solution of the thiophene-based probe (typically 1-10 µM) in serum-free DMEM. Remove the culture medium from the cells, wash once with PBS, and add the probe working solution. Incubate for 30-60 minutes at 37°C.
-
Washing: Remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed complete culture medium to the cells. Image immediately using a confocal microscope with appropriate excitation and emission wavelengths for the specific probe.
-
Microscope Settings (Example):
-
Objective: 60x oil immersion, NA 1.4
-
Excitation Laser: 488 nm
-
Emission Filter: 500-550 nm
-
Laser Power: 1-5%
-
Scan Speed: 400 Hz
-
Pinhole: 1 Airy unit
-
-
Two-Photon Microscopy
Two-photon microscopy offers advantages for deep-tissue imaging with reduced phototoxicity.[4][5][13]
Experimental Protocol:
Materials:
-
Cells or tissue slices stained with thiophene-based CPNs (as prepared in section 1.2)
-
Two-photon microscope with a tunable femtosecond laser
Procedure:
-
Sample Preparation: Prepare cells or tissue slices as described for live-cell imaging, incubating with the CPNs.
-
Imaging: Mount the sample on the microscope stage.
-
Microscope Settings (Example):
-
Excitation Wavelength: 800 nm (or as optimized for the specific CPNs)
-
Emission Filter: 575-645 nm
-
Laser Power: Adjust for optimal signal-to-noise ratio while minimizing phototoxicity.
-
Z-stack imaging can be performed for 3D reconstruction.
-
-
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of any new bioimaging probe. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17]
Experimental Protocol:
Materials:
-
Cells (e.g., HeLa)
-
96-well plates
-
Thiophene-based probe at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene-based probe and incubate for a desired period (e.g., 24, 48 hours). Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Co-localization Study
To determine the subcellular localization of a probe, co-staining with a known organelle marker is performed.[18][19][20][21][22]
Experimental Protocol:
Materials:
-
Cells stained with the thiophene-based probe
-
A commercial organelle-specific fluorescent marker (e.g., LysoTracker™ for lysosomes, MitoTracker™ for mitochondria)
-
Confocal microscope
-
Image analysis software (e.g., ImageJ with a colocalization plugin)
Procedure:
-
Co-staining: Incubate the cells with both the thiophene-based probe and the commercial organelle marker according to the recommended protocols.
-
Imaging: Acquire images in separate channels for each fluorophore to avoid spectral bleed-through.
-
Image Analysis: Merge the images and perform a quantitative colocalization analysis using software. Calculate a Pearson's correlation coefficient or Manders' overlap coefficient to quantify the degree of co-localization.
Photodynamic Therapy (PDT) Application
Thiophene-based materials can act as photosensitizers in PDT, generating reactive oxygen species (ROS) upon light irradiation to induce cell death.
Mechanism of Thiophene-Based PDT
Upon light excitation, the thiophene-based photosensitizer transitions from its ground state (S₀) to an excited singlet state (S₁), followed by intersystem crossing to a longer-lived triplet state (T₁). The triplet state photosensitizer can then undergo two types of reactions:
-
Type I Reaction: The photosensitizer reacts directly with a substrate, such as a biological molecule, to produce radical ions that can further react with oxygen to produce ROS.
-
Type II Reaction: The photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[23][24]
The generated ROS, particularly singlet oxygen, induce oxidative stress, leading to cellular damage and ultimately apoptotic or necrotic cell death.[23][24][25]
Protocol for In Vitro PDT
Experimental Protocol:
Materials:
-
Cancer cells (e.g., HeLa)
-
Thiophene-based photosensitizer
-
Light source with the appropriate wavelength and power density
-
Cell viability assay kit (e.g., MTT or Annexin V-FITC/PI)
Procedure:
-
Cell Seeding and Incubation: Seed cancer cells in a culture plate and incubate with the thiophene-based photosensitizer for a specific duration to allow for cellular uptake.
-
Light Irradiation: Wash the cells to remove the unbound photosensitizer. Irradiate the cells with light of a specific wavelength and dose. A control group of cells should be kept in the dark.
-
Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24 hours).
-
Assessment of Cell Viability: Determine the cell viability of both the irradiated and dark control groups using a suitable assay to quantify the phototoxic effect.
Quantitative Data
The following tables summarize key quantitative data for representative thiophene-based bioimaging probes.
Table 1: Photophysical Properties of Thiophene-Based Fluorescent Probes
| Probe/Material | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Two-Photon Cross-Section (GM) | Reference(s) |
| Small Molecules | ||||||
| DTC | 398 | 495 | 97 | 0.35 | - | [1] |
| TTC | 425 | 520 | 95 | 0.42 | - | [1] |
| HTC | 445 | 540 | 95 | 0.51 | - | [1] |
| Quinoidal Bithiophene 1 | 850-950 | - | - | - | 51770 | [26] |
| Quinoidal Bithiophene 2 | 1400-1600 | - | - | - | 4100 | [26] |
| Conjugated Polymers | ||||||
| PFOT-1 | 480 | 595 | 115 | - | - | [5] |
| PFOT-2 | 490 | 610 | 120 | - | - | [5] |
| PFOBT | 460 | 555 | 95 | - | >1000 | [5] |
Table 2: Biological Performance of Thiophene-Based Probes
| Probe/Material | Cell Line | Cytotoxicity (IC₅₀, µM) | Application | Reference(s) |
| Thiophene Derivative 5 | HCT-116 | 12.60 | Anticancer Agent | [27] |
| Thiophene Derivative 8 | HCT-116 | >50 (non-cytotoxic) | Anticancer Agent | [27] |
| BODIPY-Ru Complex 3 | HeLa | 0.17 (with light) | PDT Photosensitizer | [28] |
| D-π-A Thiophene Dye | A549 | >100 | Live-cell Imaging | [3] |
Diagrams
Signaling Pathway: Caspase-Dependent Apoptosis in PDT
Caption: Caspase-dependent apoptosis pathway induced by photodynamic therapy.
Experimental Workflow: From Synthesis to In Vivo Bioimaging
Caption: General workflow for the development and application of thiophene-based bioimaging probes.
References
- 1. A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Poly(fluorenone-co-thiophene)-based nanoparticles for two-photon fluorescence imaging in living cells and tissues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Poly(fluorenone-co-thiophene)-based nanoparticles for two-photon fluorescence imaging in living cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. crick.ac.uk [crick.ac.uk]
- 11. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 12. ibidi.com [ibidi.com]
- 13. revvity.com [revvity.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Quantitative colocalization analysis of fluorescence microscopy images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative colocalization analysis of confocal fluorescence microscopy images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. researchmap.jp [researchmap.jp]
- 22. researchgate.net [researchgate.net]
- 23. Regulatory pathways in photodynamic therapy induced apoptosis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 24. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Regulatory pathways in photodynamic therapy induced apoptosis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 26. Exceptionally High Two‐Photon Absorption Cross Sections in Quinoidal Diazaacene‐Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Application Note: The Role of Intermediates in the Synthesis of Pharmaceutical Standards and Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical intermediates are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] The purity and quality of these intermediates directly influence the efficacy, safety, and cost-effectiveness of the final drug product.[2] This document provides a detailed application note and protocols for the use of a key intermediate in the production of Atorvastatin, a widely used lipid-lowering agent. Furthermore, it outlines the synthesis of potential process-related impurities, which are critical for the development of robust analytical methods and for ensuring the quality of the final API. The protocols provided herein detail the synthesis of a key Atorvastatin intermediate via the Paal-Knorr condensation reaction and the subsequent analysis of Atorvastatin and its impurities by High-Performance Liquid Chromatography (HPLC).
Introduction
In pharmaceutical manufacturing, the synthesis of an API is a multi-step process that involves the formation of several intermediate compounds.[3][4] These intermediates are crucial as they simplify complex chemical transformations, allow for purification at various stages, and enable the scalable and cost-effective production of the final drug.[2][4] However, unreacted intermediates, by-products of side reactions, and degradation products can all contribute to the impurity profile of the API.[5][6] Regulatory bodies require stringent control and monitoring of these impurities to ensure patient safety.[1]
This application note focuses on the synthesis of Atorvastatin, a competitive inhibitor of HMG-CoA reductase, and highlights the role of a key intermediate in its production.[7] We will explore the synthesis of this intermediate and its conversion to Atorvastatin, as well as the potential formation of process-related impurities such as Desfluoro-atorvastatin and diastereomer-atorvastatin. The synthesis of these impurities is essential for their use as reference standards in analytical method development and validation.[8]
Data Presentation
Table 1: HPLC Method Parameters for the Analysis of Atorvastatin and its Impurities
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile, Tetrahydrofuran, and Ammonium Acetate Buffer (pH 5.0) in a gradient elution mode.[3] |
| Flow Rate | 1.0 - 1.5 mL/min[1][3] |
| Detection | UV at 244 nm[3] |
| Column Temperature | 30°C[3] |
| Injection Volume | 10 - 20 µL |
Table 2: Quantitative Data for Atorvastatin and Key Impurities
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Atorvastatin | ~7.5 - 8.5 | 0.05[3] | 0.15[3] |
| Desfluoro-atorvastatin (Impurity A) | RRT ~0.92 | Data not available | Data not available |
| Diastereomer-atorvastatin | RRT ~1.10 | Data not available | Data not available |
RRT (Relative Retention Time) is calculated with respect to the retention time of Atorvastatin.
Experimental Protocols
Protocol 1: Synthesis of Atorvastatin Intermediate via Paal-Knorr Condensation
This protocol describes the synthesis of a key Atorvastatin intermediate, tert-butyl 2-((4R,6R)-6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, using the Paal-Knorr reaction.
Materials:
-
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide (Diketone)
-
tert-butyl (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Amine)
-
Pivalic acid
-
Triethylamine
-
Toluene
-
Heptane
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
To a solution of the Amine in a mixture of toluene and heptane, add the Diketone.
-
Heat the mixture to approximately 50-60°C.
-
Add pivalic acid and triethylamine to the reaction mixture.
-
Reflux the mixture for 18-24 hours, with continuous removal of water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add MTBE to the reaction mixture and stir.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the pure Atorvastatin intermediate.
Protocol 2: HPLC Analysis of Atorvastatin and its Impurities
This protocol outlines a general method for the analysis of Atorvastatin and its process-related impurities using reverse-phase HPLC.
Materials:
-
Atorvastatin API
-
Reference standards for known impurities (e.g., Desfluoro-atorvastatin, Diastereomer-atorvastatin)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase components as described in Table 1. For example, prepare a buffer of ammonium acetate adjusted to pH 5.0 with glacial acetic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the Atorvastatin reference standard and each impurity reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the Atorvastatin API sample in the diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic System: Set up the HPLC system according to the parameters in Table 1.
-
System Suitability: Inject the standard solution to verify the system's performance. The resolution between critical peak pairs (e.g., Atorvastatin and its diastereomer) should be greater than 1.5.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards. Quantify the impurities based on the peak areas relative to the Atorvastatin peak area or by using an external standard calibration curve.
Visualizations
Caption: Synthesis workflow for Atorvastatin API from key intermediates.
Caption: Potential pathways for the formation of process-related impurities.
References
- 1. rjptonline.org [rjptonline.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. wjarr.com [wjarr.com]
- 5. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for Purity Determination of Ethyl (4-methylthiophenyl)acetate
AN-HPLC-028
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of Ethyl (4-methylthiophenyl)acetate. The method is suitable for quantifying impurities and degradation products, making it a valuable tool for quality control in drug development and manufacturing. The chromatographic separation was achieved on a C18 column with isocratic elution. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2][3] Forced degradation studies confirmed the method's ability to separate the main analyte from its degradation products.[4][5]
1. Introduction
This compound is an organic intermediate with a molecular formula of C11H14O2S and a molecular weight of 210.29 g/mol .[6][7] Ensuring the purity of such intermediates is critical in the pharmaceutical industry to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). A robust analytical method is required to separate and quantify any process-related impurities or degradation products that may arise during synthesis, storage, or handling.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the qualitative and quantitative analysis of pharmaceutical compounds due to its high resolution and sensitivity.[2] This note describes a stability-indicating RP-HPLC method developed to serve this purpose for this compound. The method development involved optimizing chromatographic parameters to achieve adequate separation, followed by comprehensive validation as per ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[3][8]
2. Method Development and Optimization
The primary objective was to develop a method that could separate this compound from its potential impurities and degradation products.
-
Column Selection : this compound is a relatively non-polar compound. Therefore, a reversed-phase HPLC column with a non-polar stationary phase, such as C18, was selected as the most suitable choice for achieving good retention and separation.[9][10]
-
Mobile Phase Selection : A mobile phase consisting of an organic solvent and an aqueous phase is standard for reversed-phase chromatography.[11][12] Acetonitrile was chosen as the organic modifier due to its low UV cutoff and viscosity. A phosphate buffer was used as the aqueous phase to maintain a consistent pH and improve peak shape. A gradient elution was initially explored, but an isocratic method was found to provide optimal separation with simpler operation.
-
Detection Wavelength : The UV spectrum of this compound was scanned to determine the wavelength of maximum absorbance (λmax). A detection wavelength of 254 nm was selected to ensure high sensitivity for the main peak and any potential impurities containing a chromophore.
3. Experimental Protocols
3.1 Instrumentation and Chromatographic Conditions
The analysis was performed on an HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3.2 Reagent and Sample Preparation
-
Mobile Phase Preparation : To prepare the 20mM Potassium Phosphate Buffer (pH 3.0), dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer and the HPLC-grade acetonitrile through a 0.45 µm membrane filter before use.[13][14]
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL) : Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL) : Accurately weigh 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
3.3 Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[4][5] A sample solution of this compound (1000 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis : Mix 5 mL of sample solution with 5 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis : Mix 5 mL of sample solution with 5 mL of 0.1 N NaOH. Heat at 60 °C for 2 hours. Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation : Mix 5 mL of sample solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation : Expose the solid sample to 105 °C in a hot air oven for 48 hours. Prepare a sample solution as described in 3.2.
-
Photolytic Degradation : Expose the solid sample to UV light (254 nm) for 48 hours. Prepare a sample solution as described in 3.2.
4. Results and Discussion
4.1 Method Validation Summary
The developed method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][15][16]
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank or degradation products. Peak Purity Index > 0.999 | No interference at the analyte's retention time. |
| Linearity (Correlation Coefficient, r²) | 0.9998 | r² ≥ 0.999 |
| Range | 10 - 150 µg/mL | 80% to 120% of the test concentration.[16] |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.45% | %RSD ≤ 2.0% |
| Intermediate Precision (%RSD) | 0.68% | %RSD ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
4.2 System Suitability
System suitability tests were performed to ensure the chromatographic system was adequate for the intended analysis. The results are summarized below.
| Parameter | Result | Acceptance Criteria |
| Tailing Factor (T) | 1.12 | T ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | N > 2000 |
| %RSD of Peak Area (n=6) | 0.52% | %RSD ≤ 2.0% |
| %RSD of Retention Time (n=6) | 0.15% | %RSD ≤ 1.0% |
4.3 Forced Degradation Results
Significant degradation was observed under acidic, basic, and oxidative conditions. The method was able to successfully separate the main peak of this compound from all degradation products, demonstrating its stability-indicating capability.
| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution (Rs) of Closest Peak |
| Acid Hydrolysis (0.1 N HCl) | 15.4% | 2 | 2.8 |
| Base Hydrolysis (0.1 N NaOH) | 22.1% | 3 | 3.1 |
| Oxidation (3% H₂O₂) | 18.9% | 2 | 2.5 |
| Thermal (105 °C) | 3.2% | 1 | 4.2 |
| Photolytic (UV light) | 4.5% | 1 | 3.9 |
5. Visualization of Workflow
The logical workflow for the development and validation of this HPLC method is illustrated below.
Caption: Workflow for HPLC method development and validation.
A simple, rapid, and reliable stability-indicating RP-HPLC method for the determination of purity of this compound has been successfully developed and validated. The method meets all the requirements for a routine quality control analysis as per ICH guidelines. The forced degradation studies prove the method's specificity and ability to separate the analyte from its degradation products, making it suitable for stability studies.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Ethyl (4-(methylthio)phenyl)acetate | C11H14O2S | CID 10512649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. database.ich.org [database.ich.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. moravek.com [moravek.com]
- 13. impressions.manipal.edu [impressions.manipal.edu]
- 14. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 15. database.ich.org [database.ich.org]
- 16. ikev.org [ikev.org]
Metal-Free Synthesis of Thiophene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thiophene derivatives remains a cornerstone of medicinal chemistry and materials science due to their prevalence in a wide array of pharmaceuticals and organic electronic materials. Historically, many synthetic routes have relied on transition-metal catalysts. However, the drive towards greener, more sustainable, and cost-effective chemistry has spurred the development of innovative metal-free approaches. These methods mitigate concerns of metal toxicity in final products, a critical consideration in drug development, and often offer novel reactivity and selectivity.
This document provides detailed application notes and experimental protocols for key metal-free methodologies for the synthesis of substituted thiophenes.
Application Notes
Metal-free strategies for thiophene synthesis can be broadly categorized based on the nature of the bond-forming reactions and the starting materials employed. These approaches offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
1. Synthesis from 1,3-Diynes and Elemental Sulfur: This approach provides a direct and atom-economical route to 2,5-disubstituted thiophenes. The reaction is typically promoted by a base, such as sodium tert-butoxide (NaOtBu), which is believed to generate a trisulfur radical anion (S₃•⁻) as the key reactive intermediate.[1][2][3] This method is advantageous for its operational simplicity and the use of readily available starting materials.
2. Heterocyclization of Bromoenynes: This strategy utilizes inexpensive and safe potassium ethyl xanthogenate (EtOCS₂K) as a thiol surrogate for the sulfuration and cyclization of bromoenynes.[1] It represents an environmentally sustainable approach, often employing water as a co-solvent, and provides access to a range of substituted thiophenes.[1]
3. Regiocontrolled Synthesis of 3-Borylated Thiophenes: This specialized method allows for the exclusive formation of 3-borylated thiophenes, which are versatile intermediates for further functionalization via cross-coupling reactions.[1][4] The reaction proceeds via a formal thioboration of (Z)-organylthioenyne substrates, activated by a carbophilic Lewis acid like B-chlorocatecholborane, avoiding the need for any transition metal.[1][4]
4. Solvent-Free Gewald Reaction via Mechanochemistry: The Gewald reaction is a classic multi-component approach to 2-aminothiophenes. The use of high-speed ball milling (mechanochemistry) allows this reaction to be performed without a solvent, significantly enhancing its green credentials.[5][6] This technique can also be catalytic in base and can be accelerated with tandem heating, offering a rapid and efficient route to highly substituted 2-aminothiophenes from aryl ketones.[5][6]
Data Presentation
The following tables summarize quantitative data for the described metal-free synthesis approaches, allowing for easy comparison of their efficiency and scope.
Table 1: Synthesis of Thiophenes from 1,3-Diynes and Elemental Sulfur
| Entry | 1,3-Diyne Substrate (R¹, R²) | Product | Reaction Time (h) | Yield (%) | Reference |
| 1 | Diphenylacetylene | 2,5-Diphenylthiophene | 12 | 95 | Org. Lett. 2014, 16, 6156-6159 |
| 2 | 1,4-Di(p-tolyl)buta-1,3-diyne | 2,5-Di(p-tolyl)thiophene | 12 | 92 | Org. Lett. 2014, 16, 6156-6159 |
| 3 | 1,4-Di(4-methoxyphenyl)buta-1,3-diyne | 2,5-Bis(4-methoxyphenyl)thiophene | 12 | 85 | Org. Lett. 2014, 16, 6156-6159 |
| 4 | 1,4-Di(4-chlorophenyl)buta-1,3-diyne | 2,5-Bis(4-chlorophenyl)thiophene | 12 | 88 | Org. Lett. 2014, 16, 6156-6159 |
Table 2: Solvent-Free Gewald Reaction of Aryl Ketones via Ball Milling
| Entry | Aryl Ketone | Product | Reaction Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 24 | 32 | Appl. Sci. 2014, 4, 171-179 |
| 2 | 4'-Methylacetophenone | Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate | 24 | 25 | Appl. Sci. 2014, 4, 171-179 |
| 3 | 4'-Methoxyacetophenone | Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | 24 | 12 | Appl. Sci. 2014, 4, 171-179 |
| 4 | 4'-Chloroacetophenone | Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | 24 | 41 | Appl. Sci. 2014, 4, 171-179 |
Table 3: Synthesis of 3-Borylated Thiophenes
| Entry | (Z)-organylthioenyne Substrate | Product | Reaction Time (h) | Yield (%) | Reference |
| 1 | (Z)-1-(methylthio)-4-phenylbut-1-en-3-yne | 2-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | 12 | 75 | Org. Lett. 2018, 20, 6673-6677 |
| 2 | (Z)-1-(ethylthio)-4-(p-tolyl)but-1-en-3-yne | 2-(p-tolyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | 12 | 80 | Org. Lett. 2018, 20, 6673-6677 |
| 3 | (Z)-4-(4-chlorophenyl)-1-(methylthio)but-1-en-3-yne | 2-(4-chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | 12 | 68 | Org. Lett. 2018, 20, 6673-6677 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted Thiophenes from 1,3-Diynes and Elemental Sulfur
Materials:
-
1,3-Diyne (1.0 equiv)
-
Elemental Sulfur (S₈, 1.5 equiv)
-
Sodium tert-butoxide (NaOtBu, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the 1,3-diyne (0.5 mmol, 1.0 equiv), elemental sulfur (24 mg, 0.75 mmol, 1.5 equiv), and sodium tert-butoxide (96 mg, 1.0 mmol, 2.0 equiv).
-
Add dry DMF (2.0 mL) to the reaction mixture.
-
Seal the Schlenk tube and stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2,5-disubstituted thiophene.
Protocol 2: General Procedure for the Solvent-Free Gewald Reaction of Aryl Ketones via High-Speed Ball Milling
Materials:
-
Aryl ketone (1.0 equiv)
-
Ethyl cyanoacetate (1.0 equiv)
-
Elemental Sulfur (S₈, 1.0 equiv)
-
Morpholine (1.0 equiv)
-
High-speed ball mill (e.g., Spex 8000M Mixer/Mill)
-
Stainless steel milling vials and balls
Procedure:
-
To a stainless steel milling vial, add the aryl ketone (2.0 mmol, 1.0 equiv), ethyl cyanoacetate (0.22 mL, 2.0 mmol, 1.0 equiv), elemental sulfur (64 mg, 2.0 mmol, 1.0 equiv), and morpholine (0.17 mL, 2.0 mmol, 1.0 equiv).
-
Add a stainless steel ball to the vial.
-
Securely close the vial and place it in the high-speed ball mill.
-
Mill the reaction mixture at the appropriate frequency for 24 hours. For an accelerated reaction, a heat gun can be simultaneously applied to the milling vial for 30 minutes.[5]
-
After milling, carefully open the vial and dissolve the solid mixture in ethyl acetate.
-
Filter the mixture to remove any insoluble material.
-
Wash the crude product with water.
-
Purify the product by column chromatography on silica gel to afford the desired 2-aminothiophene derivative.[5][6]
Protocol 3: General Procedure for the Synthesis of 3-Borylated Thiophenes
Materials:
-
(Z)-Organylthioenyne (1.0 equiv)
-
B-chlorocatecholborane (ClBcat, 1.2 equiv)
-
1,2-Dichloroethane (DCE)
-
Pinacol (for conversion to pinacol boronate)
-
Triethylamine (for conversion to pinacol boronate)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox, add the (Z)-organylthioenyne (0.2 mmol, 1.0 equiv) and 1,2-dichloroethane (1.0 mL) to a Schlenk tube.
-
Add B-chlorocatecholborane (0.24 mmol, 1.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
To convert the resulting catecholborane to the more stable pinacol boronate, dissolve the crude product in diethyl ether (2 mL).
-
Add pinacol (0.4 mmol, 2.0 equiv) and triethylamine (0.4 mmol, 2.0 equiv) to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Filter the mixture through a short plug of silica gel, eluting with diethyl ether.
-
Remove the solvent under reduced pressure to yield the 3-(pinacolatoboryl)thiophene derivative.
Visualizations
The following diagrams illustrate the logical workflow and chemical transformations involved in the described metal-free thiophene syntheses.
References
- 1. Thiophene synthesis [organic-chemistry.org]
- 2. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transition-Metal-Free Synthesis of Borylated Thiophenes via Formal Thioboration [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (4-methylthiophenyl)acetate
Welcome to the technical support center for the synthesis of Ethyl (4-methylthiophenyl)acetate. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for improving reaction yields and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent and direct method is the Fischer-Speier esterification of (4-methylthiophenyl)acetic acid with ethanol using an acid catalyst.[1][2][3] An alternative, though less direct, route involves the preparation of (4-methylthiophenyl)acetic acid from a p-halogenated phenylacetic acid derivative and sodium methyl mercaptide, followed by esterification.[4]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[1][3] To improve your yield, focus on these key areas:
-
Water Removal: Water is a byproduct, and its presence can shift the equilibrium back towards the starting materials.[1]
-
Reactant Stoichiometry: Using a large excess of one reactant (usually the less expensive one, like ethanol) can drive the reaction forward.[5][6]
-
Catalyst Choice and Concentration: The type and amount of acid catalyst are crucial.
-
Reaction Temperature and Time: Ensuring the reaction reaches equilibrium at an optimal temperature is key.
Q3: What is the best acid catalyst to use: sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)?
A3: Both are effective Brønsted acid catalysts.[7] However, p-TsOH is often preferred in laboratory settings for several reasons. It is a solid, making it easier to handle and weigh accurately. It is also less corrosive and less likely to cause charring or other side reactions that can occur with concentrated sulfuric acid.[8] p-TsOH is also more soluble in organic solvents like toluene, which can be used to azeotropically remove water.[8][9]
Q4: Can the methylthio (-SCH₃) group interfere with the reaction?
A4: Yes, the thioether group is susceptible to oxidation under harsh conditions, potentially forming a sulfoxide or sulfone. While generally stable under typical Fischer esterification conditions, aggressive oxidizing agents or excessively high temperatures in the presence of an oxidizing acid could lead to this unwanted side reaction, reducing the yield of the desired ester. It is crucial to use a non-oxidizing acid catalyst and maintain controlled temperatures.
Q5: What are the best practices for purifying the final product?
A5: Purification typically involves several steps after the reaction is complete:
-
Neutralization: The acidic catalyst is neutralized by washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1]
-
Extraction: The ester is extracted into an organic solvent like ethyl acetate.
-
Washing: The organic layer is washed with water and then with a saturated brine (NaCl) solution to remove water-soluble impurities and residual base.[1]
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography to remove any remaining starting materials or byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion (High amount of starting acid remains) | 1. Equilibrium not shifted sufficiently: The reaction is reversible, and water produced during the reaction is hydrolyzing the ester back to the starting materials.[1][3] 2. Insufficient catalyst: The reaction rate is too slow. 3. Inadequate reaction time or temperature: The reaction has not reached equilibrium. | 1a. Use excess ethanol: Employ a 5- to 10-fold molar excess of ethanol relative to the (4-methylthiophenyl)acetic acid. This shifts the equilibrium towards the product.[6] 1b. Remove water: If using a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it forms.[1][9] 2. Increase catalyst loading: Increase the amount of p-TsOH or H₂SO₄. A typical catalytic amount is 1-5 mol%. 3. Increase reflux time: Monitor the reaction by TLC until the spot for the starting acid is minimal. Ensure the reaction is heated to a gentle reflux. |
| Formation of Unknown Byproducts | 1. Oxidation of the thioether: The -SCH₃ group may have been oxidized to a sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃). 2. Side reactions from catalyst: Concentrated sulfuric acid can cause charring or other side reactions at high temperatures.[8] 3. Intermolecular esterification: If the starting material is impure and contains hydroxy-impurities, these could also esterify. | 1. Use a non-oxidizing acid: Prefer p-TsOH over H₂SO₄. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen) if oxidation is a persistent issue. 2. Switch to a milder catalyst: Use p-TsOH instead of H₂SO₄ and avoid excessive heating. 3. Purify starting materials: Ensure the (4-methylthiophenyl)acetic acid is pure before starting the esterification. |
| Product is an oil and difficult to purify | 1. Presence of unreacted starting materials: Both the starting carboxylic acid and ethanol can contaminate the product. 2. Residual solvent: Incomplete removal of the extraction solvent. | 1a. Thorough work-up: Ensure complete neutralization and washing as described in the purification FAQ. Washing with a saturated solution of calcium chloride can help remove residual ethanol.[10][11] 1b. Vacuum distillation: Purify the crude oil under vacuum to separate the higher-boiling product from lower-boiling impurities. 2. High-vacuum drying: Place the product under a high vacuum for several hours to remove any trapped solvent. |
| Product appears discolored (yellow or brown) | 1. Charring from strong acid: Concentrated sulfuric acid may have caused some decomposition. 2. Impure starting materials: The initial (4-methylthiophenyl)acetic acid may have been impure. | 1. Use p-TsOH: This milder acid is less likely to cause discoloration. 2. Purify via column chromatography: A silica gel column can be used to separate the desired colorless ester from colored impurities. |
Data Presentation
Table 1: Impact of Reaction Parameters on Fischer Esterification Yield
Note: As specific yield data for this compound is limited in published literature, the following table is a qualitative and semi-quantitative guide based on established principles of Fischer esterification for similar aromatic esters.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Ethanol to Acid Molar Ratio | 1:1 (Stoichiometric) | Low (~65%) | The reaction reaches equilibrium with significant amounts of starting material remaining.[6] |
| 5:1 | High | A large excess of alcohol shifts the equilibrium towards the product side (Le Châtelier's Principle). | |
| 10:1 | Very High (>95%) | Maximizes the shift in equilibrium, driving the reaction almost to completion.[6] | |
| Water Removal | No removal (closed system) | Moderate | Yield is limited by the equilibrium constant of the reaction. |
| Azeotropic distillation (Dean-Stark) | High | Continuous removal of a product (water) drives the reaction to completion.[1] | |
| Catalyst | No Catalyst | Very Low (negligible rate) | The reaction is kinetically very slow without an acid catalyst. |
| H₂SO₄ (catalytic) | High | Strong Brønsted acid effectively protonates the carboxylic acid, activating it for nucleophilic attack. | |
| p-TsOH (catalytic) | High | Also a strong Brønsted acid; often preferred for its ease of handling and milder conditions.[8] | |
| Temperature | Room Temperature | Very Low | The activation energy for the reaction is not met, resulting in an extremely slow rate. |
| Reflux Temperature | Optimal | Provides the necessary energy to overcome the activation barrier and proceed at a reasonable rate. |
Experimental Protocols
Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid and Dean-Stark Water Removal
This protocol is optimized for high yield by actively removing the water byproduct.
Materials:
-
(4-methylthiophenyl)acetic acid
-
Ethanol (anhydrous)
-
Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add (4-methylthiophenyl)acetic acid (1.0 eq).
-
Add toluene (approx. 2 mL per mmol of acid) and a 5-fold molar excess of anhydrous ethanol.
-
Add p-toluenesulfonic acid monohydrate (0.05 eq) to the flask.
-
Heat the mixture to reflux with vigorous stirring. Toluene and water will collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 3-5 hours). Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation if necessary.
Visualizations
Diagram 1: Fischer Esterification Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical guide for troubleshooting low reaction yields.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. athabascau.ca [athabascau.ca]
- 4. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. wap.hillpublisher.com [wap.hillpublisher.com]
- 11. Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization-Engineering Advances-Hill Publishing Group [hillpublisher.com]
Technical Support Center: Purification of Crude Ethyl (4-methylthiophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Ethyl (4-methylthiophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as 4-(methylthio)phenylacetic acid or the corresponding acyl chloride/bromide if used in the synthesis. Side-products from the esterification reaction, including residual acid catalyst and by-products from overheating, may also be present. Additionally, oxidation of the thioether group to the corresponding sulfoxide or sulfone can occur, especially if oxidizing agents are present or during prolonged exposure to air at elevated temperatures.
Q2: My product appears as an oil and won't crystallize during recrystallization. What should I do?
A2: This phenomenon, known as "oiling out," is a common issue. It often occurs if the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities. To address this, you can try the following:
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Add a co-solvent: Introduce a solvent in which your compound is less soluble (an anti-solvent) dropwise to the warm solution until turbidity persists. Then, add a few drops of the original (good) solvent to redissolve the oil and allow it to cool slowly. A common solvent pair for esters is ethyl acetate/hexane.[1]
-
Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can initiate crystal nucleation.
-
Seed the solution: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.
-
Lower the crystallization temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) after it has slowly cooled to room temperature.
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Re-purify: The presence of significant impurities can inhibit crystallization. It may be necessary to perform another purification step, such as column chromatography, to remove these before attempting recrystallization again.
Q3: What is a good starting solvent system for the column chromatography of this compound?
A3: A good starting point for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A common and effective combination is a gradient of ethyl acetate in hexane.[2] To determine the optimal ratio, it is highly recommended to first perform thin-layer chromatography (TLC). The ideal solvent system for column chromatography is one that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound on a TLC plate.[3]
Q4: How can I minimize the risk of hydrolysis of the ester during purification?
A4: To minimize hydrolysis of the ethyl ester, avoid prolonged contact with strong acids or bases, especially in the presence of water. During aqueous workup steps, use dilute acidic or basic solutions and perform the extractions promptly. Ensure that all organic solvents used for chromatography and recrystallization are dry.
Q5: My purified product is off-white or slightly yellow. Is this normal, and how can I decolorize it?
A5: Pure this compound is expected to be a colorless to pale yellow liquid or solid. A slight yellow tinge may not necessarily indicate significant impurity. However, if a colorless product is desired, you can treat a solution of the crude product with a small amount of activated charcoal before filtration and subsequent crystallization. Be aware that using too much charcoal can lead to a loss of the desired product due to adsorption.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of crude this compound.
Issue 1: Low Recovery After Recrystallization
| Possible Cause | Solution |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent or a solvent pair. Perform small-scale solubility tests to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4] |
| Too much solvent was used during dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated upon cooling.[1] |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-warm the receiving flask. Dilute the hot solution with a small amount of additional hot solvent before filtration. |
| The crystals were washed with a solvent at room temperature. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.[1] |
Issue 2: Impure Product After Column Chromatography
| Possible Cause | Solution |
| Poor separation of spots on TLC. | Optimize the solvent system for TLC to achieve a clear separation between the product and impurities before scaling up to column chromatography. Aim for a ΔRf of at least 0.2.[3] |
| Column was overloaded with crude material. | As a general rule, use a mass ratio of stationary phase to crude product of at least 30:1 for good separation. |
| Elution was performed too quickly. | Maintain a steady and controlled flow rate to allow for proper equilibration between the stationary and mobile phases. |
| Fractions were mixed incorrectly. | Monitor the elution using TLC by spotting each fraction on a plate to accurately identify and combine the pure fractions. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent or solvent mixture should be determined by preliminary small-scale tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture while stirring until the solid completely dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Using TLC, determine a solvent system that gives an Rf value of approximately 0.25-0.35 for this compound.[3]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column (dry loading).
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting the eluate in fractions.
-
If using a solvent gradient, gradually increase the polarity of the eluent to elute compounds with higher affinity for the stationary phase.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Identifying and minimizing side products in the synthesis of Ethyl (4-methylthiophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl (4-methylthiophenyl)acetate. Our goal is to help you identify and minimize the formation of side products, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the common side products in the synthesis of this compound via Fischer Esterification?
A1: The most common side products are the unreacted starting material, (4-methylthiophenyl)acetic acid, and oxidation products of the thioether group. Under the acidic and potentially heated conditions of Fischer esterification, the thioether moiety is susceptible to oxidation, leading to the formation of Ethyl (4-methylsulfinylphenyl)acetate (the sulfoxide) and Ethyl (4-methylsulfonylphenyl)acetate (the sulfone).
Q2: How can I detect the presence of these side products?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the desired ester from its sulfoxide and sulfone analogs and confirming their identity by their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the desired product and its oxidized forms. The chemical shifts of the protons and carbons near the sulfur atom are particularly indicative of the oxidation state.
-
High-Performance Liquid Chromatography (HPLC): A suitable HPLC method can be developed for the simultaneous quantification of the starting material, the product, and the oxidized side products.
Q3: What reaction conditions favor the formation of the desired product over side products?
A3: To maximize the yield of this compound and minimize side reactions, consider the following:
-
Use of an inert atmosphere: Performing the reaction under an inert gas like nitrogen or argon can help minimize oxidation of the thioether.
-
Control of reaction temperature: While heat is required to drive the esterification, excessive temperatures can promote oxidation. The optimal temperature should be determined experimentally, typically in the range of 60-80°C.
-
Choice of acid catalyst: While strong acids like sulfuric acid are effective, milder catalysts such as p-toluenesulfonic acid may reduce the extent of oxidation.
-
Reaction time: Monitor the reaction progress by TLC or GC to avoid prolonged reaction times that can lead to increased side product formation.
-
Removal of water: Using a Dean-Stark apparatus to remove water as it is formed will drive the equilibrium towards the ester product and can help to keep the reaction time shorter.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Increase the reaction time and monitor by TLC or GC.- Use a larger excess of ethanol.- Ensure efficient removal of water using a Dean-Stark trap.[1] |
| Loss of product during work-up. | - Ensure proper phase separation during extractions.- Minimize the number of purification steps. | |
| Presence of unreacted (4-methylthiophenyl)acetic acid | Insufficient catalyst or reaction time. | - Increase the amount of acid catalyst slightly.- Extend the reflux time. |
| Inefficient water removal. | - Check the efficiency of the Dean-Stark trap or consider using a drying agent. | |
| Formation of Ethyl (4-methylsulfinylphenyl)acetate (sulfoxide) and Ethyl (4-methylsulfonylphenyl)acetate (sulfone) | Oxidation of the thioether group. | - Conduct the reaction under an inert atmosphere (N2 or Ar).- Use a milder acid catalyst (e.g., p-toluenesulfonic acid).- Optimize the reaction temperature to the lowest effective level.- Avoid unnecessarily long reaction times. |
| Presence of oxidizing impurities in reagents. | - Use high-purity, freshly opened reagents. | |
| Difficulty in purifying the final product | Similar polarities of the product and side products. | - Employ column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient).- Consider preparative HPLC for high-purity requirements. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
-
(4-methylthiophenyl)acetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (for Dean-Stark)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add (4-methylthiophenyl)acetic acid (1.0 eq), a 5 to 10-fold molar excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).
-
Add toluene to the Dean-Stark trap.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol and toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Expected 1H NMR Chemical Shifts (δ, ppm) in CDCl3
| Proton | This compound | Ethyl (4-methylsulfinylphenyl)acetate | Ethyl (4-methylsulfonylphenyl)acetate |
| -SCH3 | ~2.48 (s) | ~2.73 (s) | ~3.05 (s) |
| -CH2-CO | ~3.58 (s) | ~3.65 (s) | ~3.70 (s) |
| Aromatic-H | ~7.20 (d), ~7.28 (d) | ~7.50 (d), ~7.65 (d) | ~7.55 (d), ~7.95 (d) |
| -O-CH2-CH3 | ~4.15 (q) | ~4.18 (q) | ~4.20 (q) |
| -O-CH2-CH3 | ~1.25 (t) | ~1.28 (t) | ~1.30 (t) |
Note: These are approximate values and may vary slightly.
Table 2: Expected 13C NMR Chemical Shifts (δ, ppm) in CDCl3
| Carbon | This compound | Ethyl (4-methylsulfinylphenyl)acetate | Ethyl (4-methylsulfonylphenyl)acetate |
| -SCH3 | ~15.8 | ~44.0 | ~44.5 |
| -CH2-CO | ~40.8 | ~40.5 | ~40.2 |
| Aromatic-C | ~127.0, ~129.8, ~130.5, ~138.0 | ~124.0, ~130.5, ~140.0, ~146.0 | ~128.0, ~130.0, ~142.0, ~145.0 |
| -C=O | ~171.5 | ~171.0 | ~170.5 |
| -O-CH2-CH3 | ~61.0 | ~61.2 | ~61.5 |
| -O-CH2-CH3 | ~14.2 | ~14.1 | ~14.0 |
Note: These are approximate values and may vary slightly.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
Optimizing reaction temperature and time for esterification of 4-methylthiophenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction temperature and time for the esterification of 4-methylthiophenylacetic acid.
Data on Esterification of a Structurally Similar Compound
Table 1: Effect of Reaction Time on the Yield of p-Cresyl Phenylacetate [1]
| Reaction Time (hours) | Yield (%) |
| 1 | ~45 |
| 2 | ~55 |
| 4 | ~70 |
| 6 | ~85 |
| 8 | ~80 |
Reaction Conditions: Phenylacetic acid to p-cresol molar ratio of 1:4, 0.5 g of Mⁿ⁺–mont-nanoclay catalyst, refluxing in toluene.[1]
Experimental Protocols
A detailed protocol for a general Fischer esterification reaction is provided below. This can be adapted for the esterification of 4-methylthiophenylacetic acid with an alcohol of choice (e.g., methanol or ethanol).
General Fischer Esterification Protocol [2][3]
Materials:
-
4-Methylthiophenylacetic acid
-
Alcohol (e.g., methanol, ethanol - excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[4]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methylthiophenylacetic acid in a large excess of the desired alcohol (which also acts as the solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for the desired amount of time (e.g., 1-10 hours).[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, remove the excess alcohol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: The crude ester can be further purified by distillation or column chromatography if necessary.
Mandatory Visualizations
To visually guide you through the process of optimizing your experiment, the following workflow diagram is provided.
Caption: Workflow for optimizing esterification reaction conditions.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the esterification of 4-methylthiophenylacetic acid.
Frequently Asked Questions (FAQs)
-
Q1: What are the key factors influencing the yield of the esterification reaction? A1: The primary factors are the reaction temperature, reaction time, the molar ratio of alcohol to carboxylic acid, the type and concentration of the catalyst, and the efficient removal of water, which is a byproduct of the reaction.[5][6]
-
Q2: Why is it important to use an excess of the alcohol? A2: Fischer esterification is a reversible reaction.[4] Using a large excess of one of the reactants (usually the less expensive alcohol) shifts the equilibrium towards the formation of the ester, thereby increasing the yield.[3]
-
Q3: What is the role of the acid catalyst? A3: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] This increases the rate of the reaction.
Troubleshooting Common Issues
-
Problem: Low or no product yield.
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Possible Cause 1: Insufficient reaction time or temperature.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC to determine the optimal conditions. As a general guideline, reaction times can vary from 1-10 hours at temperatures of 60–110 °C.[4]
-
-
Possible Cause 2: Inactive or insufficient catalyst.
-
Solution: Ensure the acid catalyst is fresh and added in an appropriate amount. For laboratory-scale reactions, a few drops of concentrated sulfuric acid are often sufficient.
-
-
Possible Cause 3: Presence of water in the reaction mixture.
-
Solution: Use anhydrous reagents and solvents. Consider using a Dean-Stark apparatus to remove water as it is formed, which will drive the equilibrium towards the product.[7]
-
-
-
Problem: Incomplete reaction, starting material remains.
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Possible Cause 1: Equilibrium has been reached.
-
Solution: As this is an equilibrium reaction, 100% conversion is often not achieved. To drive the reaction further, increase the excess of the alcohol or remove water from the reaction mixture.
-
-
Possible Cause 2: Steric hindrance.
-
Solution: While 4-methylthiophenylacetic acid is not exceptionally bulky, if a sterically hindered alcohol is used, a longer reaction time, higher temperature, or a more potent catalyst may be required.
-
-
-
Problem: Formation of side products.
-
Possible Cause: High reaction temperatures leading to decomposition.
-
Solution: While higher temperatures increase the reaction rate, excessively high temperatures can lead to the degradation of reactants or products. Optimize the temperature to find a balance between reaction rate and product stability.
-
-
-
Problem: Difficulty in product isolation and purification.
-
Possible Cause: Incomplete neutralization of the acid catalyst.
-
Solution: Ensure thorough washing with a saturated sodium bicarbonate solution to completely remove the acid catalyst. Check the pH of the aqueous layer to confirm neutralization.
-
-
Possible Cause: Emulsion formation during extraction.
-
Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
-
-
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. jptcp.com [jptcp.com]
- 7. Fischer Esterification [organic-chemistry.org]
Troubleshooting low conversion rates in the synthesis of thiophene derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates and other common issues encountered during the synthesis of thiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: My thiophene synthesis reaction has a very low yield. What are the general factors I should investigate?
A1: Low yields in thiophene synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
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Reagent Quality: Ensure all starting materials are pure and dry. Impurities can lead to side reactions and catalyst poisoning.[1]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical and often substrate-dependent. Optimization of these parameters is crucial.
-
Stoichiometry: Ensure accurate measurement and appropriate ratios of all reactants and reagents.
-
Catalyst Activity (for cross-coupling reactions): The catalyst's age, storage conditions, and potential deactivation during the reaction can significantly impact yield.
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction has gone to completion.
Q2: I am performing a Paal-Knorr synthesis and obtaining a significant amount of a furan byproduct. How can I improve the selectivity for the thiophene product?
A2: Furan formation is a common competing pathway in the Paal-Knorr synthesis as the sulfurizing agents can also act as dehydrating agents.[2][3] To favor thiophene formation:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often reported to be a milder and more selective thionating agent compared to phosphorus pentasulfide (P₄S₁₀), leading to higher yields of the thiophene product.[2][3]
-
Reaction Temperature: Maintain the lowest effective temperature to achieve a reasonable reaction rate without promoting the dehydration pathway to the furan.
Q3: What is the role of the base in the Gewald synthesis, and how does its choice affect the yield?
A3: The base in the Gewald synthesis is crucial for catalyzing the initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[4] The choice and amount of base can significantly impact the reaction rate and yield. Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine, are commonly used.[4] For some substrates, only specific bases will provide high yields.[5]
Q4: My Suzuki cross-coupling reaction to synthesize an aryl-thiophene is not working. What are the common culprits?
A4: Failure of a Suzuki coupling reaction for thiophene synthesis can be attributed to several factors:
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or undergo deactivation. Using fresh, high-quality catalyst and ligands is essential.
-
Protodeboronation: The thiophene boronic acid or its ester can be unstable and undergo protodeboronation (replacement of the boron group with a hydrogen atom).[6]
-
Incorrect Base or Solvent: The choice of base and solvent system is critical and substrate-dependent. An inappropriate combination can lead to poor solubility, slow reaction rates, or side reactions.[6]
-
Oxygen Sensitivity: The Pd(0) active species is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Gewald Aminothiophene Synthesis
Issue: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: Screen different bases (e.g., morpholine, piperidine, triethylamine). For less reactive ketones, a stronger base may be required.[4] - Water Removal: This condensation step produces water, which can inhibit the reaction. Consider adding a dehydrating agent or using a Dean-Stark apparatus.[4] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to enhance sulfur solubility and reactivity.[4][7] - Temperature: Gently heating the reaction mixture (typically 40-60 °C) can improve sulfur's reactivity. Avoid excessive heat, which can lead to side reactions.[4][7] |
| Steric Hindrance | - Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base.[4] - Microwave Irradiation: This has been shown to improve yields and reduce reaction times, especially for challenging substrates.[8] |
| Incorrect Stoichiometry | - Reagent Purity: Use pure and dry starting materials. - Accurate Measurement: Carefully measure all reagents. |
Quantitative Data Summary: Gewald Reaction Optimization
Table 1: Effect of Base on Gewald Reaction Yield
| Entry | Base (20 mol%) | Reaction Time | Yield (%) |
| 1 | Pyrrolidinium borate | 35 min | 89 |
| 2 | Piperidinium borate | 25 min | 96 |
| 3 | Morpholinium borate | 40 min | 85 |
| Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), solvent (Ethanol/Water 9:1), 100 °C. Data adapted from Gavali, K. D., & Chaturbhuj, G. U. (2023).[9] |
Table 2: Effect of Catalyst Loading on Gewald Reaction Yield
| Entry | Catalyst Loading (mol%) | Reaction Time | Yield (%) |
| 1 | 0 | 24 h | No reaction |
| 2 | 10 | 35 min | 90 |
| 3 | 15 | 30 min | 92 |
| 4 | 20 | 25 min | 96 |
| Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Piperidinium borate catalyst, solvent (Ethanol/Water 9:1), 100 °C. Data adapted from Gavali, K. D., & Chaturbhuj, G. U. (2023).[9] |
Paal-Knorr Thiophene Synthesis
Issue: Low Yield and/or Furan Byproduct Formation
| Possible Cause | Troubleshooting Steps |
| Furan Byproduct Formation | - Choice of Sulfurizing Agent: Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent, which is generally milder and more selective for thiophene formation.[2][3] |
| Slow or Incomplete Reaction | - Reaction Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. Higher temperatures may be needed for less reactive substrates. - Solvent Choice: Use a high-boiling, anhydrous, non-polar solvent like toluene or xylene to drive the reaction to completion. |
| Degraded Sulfurizing Agent | - Reagent Activity: Ensure the sulfurizing agent is fresh and has been stored under anhydrous conditions (e.g., in a desiccator). P₄S₁₀ and Lawesson's reagent can degrade upon exposure to moisture. |
| Impure Starting Material | - Purity of 1,4-Dicarbonyl: Use a highly pure 1,4-dicarbonyl compound, as impurities can interfere with the reaction. |
Quantitative Data Summary: Paal-Knorr Synthesis
Table 3: Comparison of Sulfurizing Agents (Representative Yields)
| Entry | Sulfurizing Agent | Typical Yield Range (%) | Selectivity for Thiophene |
| 1 | Phosphorus Pentasulfide (P₄S₁₀) | 40-70 | Moderate (Furan byproduct is common) |
| 2 | Lawesson's Reagent | 60-90 | High (Generally less furan byproduct) |
| Yields are representative and can vary significantly based on the substrate and reaction conditions. |
Suzuki Cross-Coupling for Thiophene Synthesis
Issue: Low or No Cross-Coupling Product
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity/Deactivation | - Use a Pre-catalyst: Consider using a more stable and active pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst. - Ligand Choice: Screen different phosphine ligands (e.g., XPhos, SPhos) as the ligand choice can be critical for success. - Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (N₂ or Ar) to prevent oxidation of the Pd(0) species.[10] |
| Protodeboronation of Thiophene Boronic Acid | - Use Boronic Esters: Use more stable thiophene boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of the boronic acid.[6] - Careful Base Selection: Use a weaker base or carefully control the stoichiometry of a strong base to minimize protodeboronation. |
| Poor Solubility | - Solvent Screening: Test different solvent systems. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF) or water is often effective.[11] |
| Incorrect Base | - Base Screening: The choice of base is crucial. Screen common bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, and organic bases. The optimal base is substrate-dependent.[12] |
Quantitative Data Summary: Suzuki Coupling Optimization
Table 4: Effect of Solvent on Suzuki Coupling Yield for 5-Arylthiophene-2-carboxylate Synthesis
| Entry | Solvent (4:1 ratio with water) | Yield (%) |
| 1 | 1,4-Dioxane | 71.5 - 80.2 |
| 2 | Toluene | 33 - 76.5 |
| Reaction Conditions: Pentyl 5-bromothiophene-2-carboxylate, various arylboronic acids, Pd(PPh₃)₄ catalyst, Na₂CO₃ base. Data adapted from a study on the synthesis of thiophene-based derivatives.[11] |
Table 5: Effect of Base on Suzuki Coupling Yield for 2,5-Diisopropenylthiophene Synthesis
| Entry | Base (4 eq.) | Yield (%) |
| 1 | KOH | 85 |
| 2 | K₂CO₃ | 75 |
| 3 | K₃PO₄ | 68 |
| Reaction Conditions: 2,5-dibromothiophene, isopropenylboronic acid pinacol ester, Pd(PPh₃)₄ catalyst, 1,4-dioxane/water solvent, 90 °C. Data adapted from a study on the synthesis of 2,5-diisopropenylthiophene.[12] |
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.[4]
Materials:
-
Carbonyl compound (ketone or aldehyde) (10 mmol)
-
Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (10 mmol)
-
Elemental sulfur (12 mmol, 0.38 g)
-
Base (e.g., morpholine or triethylamine) (1-2 mmol, 10-20 mol%)
-
Solvent (e.g., ethanol or methanol) (20-30 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene nitrile, and elemental sulfur.
-
Add the solvent, followed by the base.
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Paal-Knorr Thiophene Synthesis using Lawesson's Reagent
Materials:
-
1,4-Dicarbonyl compound (5 mmol)
-
Lawesson's Reagent (2.5 mmol, 0.5 equiv.)
-
Anhydrous toluene or xylene (50 mL)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 1,4-dicarbonyl compound and Lawesson's reagent.
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the mixture to reflux (typically 110-140 °C) and maintain for 2-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of sodium bicarbonate. Caution: This reaction produces toxic hydrogen sulfide (H₂S) gas and should be performed in a well-ventilated fume hood.[13]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 3: General Procedure for Suzuki Coupling of a Bromothiophene
This protocol is a general guideline and may require optimization.[14]
Materials:
-
Bromothiophene derivative (10 mmol)
-
Arylboronic acid (12 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) (0.2 mmol, 2 mol%)
-
Base (e.g., Sodium carbonate) (24 mmol)
-
Solvent system: Toluene (40 mL), Ethanol (10 mL), Water (10 mL)
Procedure:
-
To a round-bottom flask, add the bromothiophene, arylboronic acid, palladium catalyst, and base.
-
Degas the solvent system by bubbling an inert gas (nitrogen or argon) through it for 15-20 minutes.
-
Add the degassed solvent system to the flask under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Troubleshooting Workflows
Caption: General troubleshooting workflow for low conversion rates.
Caption: Troubleshooting guide for the Paal-Knorr synthesis.
Caption: Troubleshooting workflow for Suzuki cross-coupling reactions.
References
- 1. quora.com [quora.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. benchchem.com [benchchem.com]
Techniques for removing unreacted starting materials from the final product
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing unreacted starting materials from final products.
Purification Technique Selection
Choosing the appropriate purification technique is critical for achieving the desired purity and yield. The following decision tree can guide you in selecting the most suitable method based on the properties of your compound and the nature of the impurities.
Caption: Decision tree for selecting a purification technique.
Comparison of Purification Methods
The choice of a purification technique significantly affects the yield, purity, and overall efficiency of the process. The following table summarizes the performance of common purification methods for a model active pharmaceutical ingredient (API).[1]
| Purification Method | Stationary Phase/Conditions | Mobile Phase/Eluent | Typical Purity (%) | Typical Yield (%) | Throughput | Cost | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate Gradient | 95 - 98 | 85 - 95 | Moderate to High | Low to Moderate | Good balance of purity and yield; scalable. | Can be time-consuming; solvent consumption. |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient | > 99 | 70 - 90 | Low to Moderate | High | High purity achievable; excellent for complex mixtures. | Lower throughput; high solvent consumption and cost. |
| Distillation | N/A | N/A | 90 - 98 | 90 - 98 | High | Low | Excellent for volatile compounds with large boiling point differences. | Not suitable for thermally sensitive compounds or azeotropes. |
| Recrystallization | N/A | Single or mixed solvent system | > 99 | 60 - 90 | Low to Moderate | Low | Can yield very high purity; cost-effective. | Yield can be low; requires suitable solvent. |
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[2]
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated.- The compound is very soluble in the solvent even at low temperatures. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.[3]- If the compound is too soluble, a different solvent or a mixed-solvent system may be necessary. |
| Oiling out (product separates as a liquid instead of crystals). | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.- Impurities are present that lower the melting point of the product. | - Use a lower-boiling solvent.- Ensure slow cooling by insulating the flask.- Try to purify the compound by another method first (e.g., column chromatography) to remove impurities. |
| Low recovery of purified product. | - Too much solvent was used.- The crystals were washed with a solvent that was not ice-cold.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Always wash the collected crystals with a minimal amount of ice-cold solvent.[3]- Ensure the filtration apparatus is pre-heated and perform the filtration quickly to prevent cooling.[3] |
| Colored impurities remain in the crystals. | - The colored impurity has a similar solubility profile to the product.- The impurity was not effectively removed by the solvent. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.- A second recrystallization may be necessary. |
Recrystallization FAQs
Q1: How do I choose the right solvent for recrystallization?
A1: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] The impurities should either be very soluble in the solvent at all temperatures or insoluble even at high temperatures. The solvent should also not react with the compound being purified.
Q2: What is the purpose of "seeding" in recrystallization?
A2: Seeding involves adding a tiny crystal of the pure compound to a supersaturated solution to initiate crystallization.[3] The seed crystal provides a nucleation site for other molecules to deposit, promoting the formation of larger, purer crystals.
Q3: Can I use a mixture of solvents for recrystallization?
A3: Yes, a mixed-solvent system is often used when no single solvent has the ideal solubility characteristics. This typically involves dissolving the compound in a "good" solvent in which it is very soluble, and then adding a "poor" solvent in which it is much less soluble until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and allowed to cool slowly.
Experimental Protocol: Recrystallization
Caption: General workflow for recrystallization.
-
Dissolve the impure solid: In an Erlenmeyer flask, add the impure solid and a small amount of the chosen solvent. Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to fully dissolve the solid.[3]
-
Hot gravity filtration (optional): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask.[3]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.[3]
-
Maximize crystal formation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]
-
Collect crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Wash crystals: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Dry the crystals: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.
Column Chromatography
Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase while a mobile phase passes through it.[4]
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of components. | - Inappropriate solvent system (eluent).- Column was not packed properly (e.g., air bubbles, cracks).- Sample was loaded in too large a volume of solvent. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a difference in Rf values of at least 0.2.- Repack the column carefully, ensuring a uniform and bubble-free packing.- Dissolve the sample in the minimum amount of solvent for loading. |
| Compound is not eluting from the column. | - The eluent is not polar enough.- The compound has very strong interactions with the stationary phase. | - Gradually increase the polarity of the eluent.- If the compound is still not eluting, consider using a different stationary phase (e.g., alumina instead of silica gel) or a stronger solvent. |
| Cracking or channeling of the stationary phase. | - The column ran dry.- The stationary phase was not packed uniformly. | - Never let the solvent level drop below the top of the stationary phase.- Ensure the stationary phase is packed as a uniform slurry and allowed to settle without disturbance. |
| Streaking or tailing of bands. | - The sample was overloaded on the column.- The compound is sparingly soluble in the eluent. | - Reduce the amount of sample loaded onto the column.- Choose a solvent system in which the compound is more soluble. |
Column Chromatography FAQs
Q1: How do I choose the right stationary and mobile phases?
A1: The choice of stationary and mobile phases depends on the polarity of the compounds you want to separate. For normal-phase chromatography, a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase (like hexane/ethyl acetate mixtures) are used. Polar compounds will adhere more strongly to the stationary phase and elute later. For reverse-phase chromatography, a non-polar stationary phase and a polar mobile phase are used.
Q2: What is the purpose of adding sand to the top and bottom of the column?
A2: A layer of sand at the bottom of the column prevents the stationary phase from washing out. A layer of sand on top of the stationary phase protects the surface from being disturbed when adding the eluent.
Q3: What is flash chromatography?
A3: Flash chromatography is a variation of column chromatography that uses pressure (e.g., from compressed air or a pump) to force the mobile phase through the column more quickly. This results in a faster separation.
Experimental Protocol: Flash Column Chromatography
Caption: General workflow for column chromatography.
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Packing the Column: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, non-polar eluent. Pour the slurry into the column and allow the stationary phase to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the top of the stationary phase. Add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply pressure to the top of the column to increase the flow rate.
-
Fraction Collection and Analysis: Collect fractions in test tubes. Monitor the composition of the fractions using TLC.
-
Isolation of Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.[5]
Liquid-Liquid Extraction
Liquid-liquid extraction is a separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent.[6]
Troubleshooting Guide: Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| An emulsion forms (a stable suspension of one liquid in the other). | - Vigorous shaking of the separatory funnel.- Presence of surfactants or finely divided solids. | - Allow the mixture to stand for a longer period.- Gently swirl or rock the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.- Filter the mixture through a plug of glass wool. |
| Difficulty in identifying the aqueous and organic layers. | - The densities of the two layers are very similar. | - Add a few drops of water to the separatory funnel and observe which layer it joins; this will be the aqueous layer.- Look up the densities of the solvents being used. The denser layer will be at the bottom. |
| Poor recovery of the desired compound. | - The partition coefficient of the compound is not favorable for the chosen organic solvent.- An insufficient number of extractions were performed. | - Use a different organic solvent in which the compound is more soluble.- Perform multiple extractions with smaller volumes of the organic solvent, as this is more efficient than a single extraction with a large volume. |
Liquid-Liquid Extraction FAQs
Q1: How do I choose an appropriate extraction solvent?
A1: The ideal extraction solvent should be immiscible with the other solvent (usually water), have a high solubility for the compound of interest and a low solubility for impurities, have a relatively low boiling point for easy removal, and be non-reactive with the compounds in the mixture.[6]
Q2: What is a "brine wash" and why is it used?
A2: A brine wash is a wash with a saturated aqueous solution of sodium chloride (NaCl). It is used to remove the majority of dissolved water from the organic layer before the final drying step with a solid drying agent (like Na₂SO₄ or MgSO₄).
Q3: How does acid-base extraction work?
A3: Acid-base extraction is used to separate acidic, basic, and neutral compounds. By washing an organic solution with an aqueous base (like NaHCO₃ or NaOH), acidic compounds can be deprotonated to form water-soluble salts that move into the aqueous layer. Similarly, washing with an aqueous acid (like HCl) can protonate basic compounds, making them water-soluble. The neutral compounds remain in the organic layer.
Experimental Protocol: Liquid-Liquid Extraction
Caption: General workflow for liquid-liquid extraction.
-
Combine liquids: Place the solution to be extracted and the extraction solvent in a separatory funnel.
-
Mix and vent: Stopper the funnel, invert it, and open the stopcock to release any pressure buildup. Close the stopcock and gently shake or swirl the funnel for a few minutes, venting periodically.
-
Separate layers: Place the funnel in a ring stand and allow the two layers to fully separate.
-
Isolate layers: Remove the stopper and drain the bottom layer through the stopcock. Pour the top layer out through the top of the funnel to avoid contamination.
-
Repeat extraction (optional): For a more complete extraction, the aqueous layer can be extracted again with fresh organic solvent.
-
Combine and dry: Combine the organic layers and dry them over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolate product: Filter the solution to remove the drying agent and then remove the solvent by rotary evaporation to yield the purified product.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 4. Purification of APIs | ZEOCHEM [zeochem.com]
- 5. benchchem.com [benchchem.com]
- 6. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 7. susupport.com [susupport.com]
Addressing the environmental impact of traditional synthesis methods like the Willgerodt-Kindler reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the environmental impact of traditional Willgerodt-Kindler reaction protocols. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and comparative data to facilitate the adoption of more sustainable synthesis strategies.
Frequently Asked Questions (FAQs)
Q1: What are the main environmental concerns associated with the traditional Willgerodt-Kindler reaction?
A1: The primary environmental drawbacks of the classic Willgerodt-Kindler reaction include the use of high boiling point, often hazardous and non-recyclable solvents like pyridine or DMF, prolonged reaction times at elevated temperatures (often exceeding 100°C for several hours), and the generation of significant amounts of waste, including sulfur-containing byproducts.[1][2] These factors contribute to a high E-factor (Environmental Factor) and Process Mass Intensity (PMI), indicating a less environmentally friendly process.
Q2: What are the most promising greener alternatives to the traditional Willgerodt-Kindler reaction?
A2: Several greener alternatives have been developed to mitigate the environmental impact of the Willgerodt-Kindler reaction. The most notable include:
-
Microwave-assisted synthesis: This method significantly reduces reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[3][4][5][6]
-
Solvent-free (neat) reactions: By eliminating the solvent, this approach drastically reduces waste and simplifies product purification.[6]
-
Reactions in Deep Eutectic Solvents (DES): DESs, such as choline chloride:urea, are biodegradable, low-cost, and recyclable solvents that can effectively replace hazardous traditional solvents.[7][8]
-
Water-mediated synthesis: Utilizing water as a solvent presents a highly sustainable and environmentally benign option.
Q3: Can greener methods be applied to the same range of substrates as the traditional reaction?
A3: Generally, yes. Greener alternatives, particularly microwave-assisted and solvent-free methods, have been successfully applied to a wide range of substrates, including various aryl alkyl ketones, aldehydes, and styrenes, demonstrating broad applicability.[3][6] However, reaction conditions may need to be optimized for specific substrates to achieve optimal yields.
Q4: What are the typical challenges when switching from a traditional to a greener Willgerodt-Kindler protocol?
A4: The main challenges include:
-
Temperature control in microwave synthesis: Overheating can lead to side reactions or decomposition. Proper monitoring and control of microwave parameters are crucial.
-
Viscosity in solvent-free reactions: The reaction mixture can become highly viscous, affecting stirring and heat transfer. Appropriate reactor design and stirring mechanisms are important.
-
Substrate solubility in DES or water: Some nonpolar substrates may have limited solubility in these greener solvents, potentially affecting reaction rates. Screening different DES compositions or using co-solvents might be necessary.
-
Reproducibility: Establishing consistent and reproducible results with new methods requires careful optimization of reaction parameters.
Q5: How do the costs of greener methods compare to the traditional approach?
A5: While the initial investment in specialized equipment like a microwave reactor may be higher, the overall cost of greener methods can be lower. This is due to reduced solvent purchase and disposal costs, lower energy consumption from shorter reaction times, and potentially higher yields and purity, which simplify downstream processing.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Microwave-Assisted Synthesis
| Possible Cause | Troubleshooting Step |
| Insufficient Microwave Power/Temperature | Gradually increase the microwave power and/or target temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal conditions without causing decomposition. |
| Non-uniform Heating | Ensure the reaction vessel is placed in the center of the microwave cavity for uniform irradiation. Use a stir bar to ensure proper mixing and heat distribution. |
| Incorrect Reagent Stoichiometry | Re-verify the molar ratios of the ketone/aldehyde, amine, and sulfur. An excess of the amine and sulfur is often beneficial. |
| Reaction Time Too Short | While microwave reactions are fast, the optimal time can vary. Perform a time-course study to determine the point of maximum conversion. |
Issue 2: Formation of Byproducts/Charring in Solvent-Free Reactions
| Possible Cause | Troubleshooting Step |
| Localized Overheating | Improve stirring to ensure even heat distribution. Consider using a sand bath or an oil bath for more uniform heating. If using a hot plate, intermittent heating might be beneficial. |
| Reaction Temperature Too High | Lower the reaction temperature. Even in solvent-free conditions, excessive heat can lead to decomposition and the formation of complex side products. |
| Air Oxidation | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, especially at high temperatures. |
Issue 3: Poor Reaction Rate in Deep Eutectic Solvents
| Possible Cause | Troubleshooting Step |
| High Viscosity of the DES | Gently heat the DES to reduce its viscosity before adding the reactants. Ensure vigorous stirring throughout the reaction. |
| Poor Solubility of Reactants | Screen different DES compositions. For example, altering the hydrogen bond donor in a choline chloride-based DES can change its polarity. A small amount of a co-solvent might be necessary in some cases. |
| Water Content in DES | Choline chloride is hygroscopic. Ensure the DES is properly prepared and stored to avoid excess water, which can affect the reaction. Consider drying the choline chloride before preparing the DES.[9] |
Quantitative Data Comparison
The following tables provide a comparison of reaction parameters for the synthesis of N-phenylthioacetamide from acetophenone using traditional and greener methods.
Table 1: Reaction Conditions and Yields
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Traditional | Pyridine | Reflux (~115°C) | 12 h | ~70% | [10] |
| Microwave-assisted (Solvent-free) | None | 150°C | 5 min | 92% | [6] |
| Deep Eutectic Solvent | Choline Chloride:Urea (1:2) | 100°C | 2 h | 85% | [7][8] |
Table 2: Environmental Impact Metrics (Illustrative)
| Method | E-factor (Estimated) | Process Mass Intensity (PMI) (Estimated) |
| Traditional | >10 | >11 |
| Microwave-assisted (Solvent-free) | <1 | <2 |
| Deep Eutectic Solvent | 2-5 | 3-6 |
Note: E-factor and PMI are estimated based on typical solvent usage and workup procedures. Actual values will vary depending on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Traditional Willgerodt-Kindler Reaction of Acetophenone
-
Materials: Acetophenone, morpholine, elemental sulfur, pyridine.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1.0 eq), morpholine (2.0 eq), and elemental sulfur (2.5 eq).
-
Add pyridine as the solvent (approximately 5-10 mL per gram of acetophenone).
-
Heat the mixture to reflux (approximately 115°C) with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 10% hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with water, and then recrystallize from ethanol to obtain the pure thioamide.
-
Protocol 2: Microwave-Assisted Solvent-Free Willgerodt-Kindler Reaction of Acetophenone
-
Materials: Acetophenone, morpholine, elemental sulfur.
-
Procedure:
-
In a dedicated microwave reaction vial equipped with a magnetic stir bar, add acetophenone (1.0 eq), morpholine (1.2 eq), and elemental sulfur (1.5 eq).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 5 minutes.[6]
-
After the reaction, cool the vial to room temperature.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Protocol 3: Willgerodt-Kindler Reaction in a Deep Eutectic Solvent
-
Materials: Acetophenone, morpholine, elemental sulfur, choline chloride, urea.
-
Preparation of DES:
-
Combine choline chloride and urea in a 1:2 molar ratio in a beaker.
-
Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.[9]
-
-
Reaction Procedure:
-
To the pre-prepared choline chloride:urea DES, add acetophenone (1.0 eq), morpholine (1.5 eq), and elemental sulfur (2.0 eq).
-
Heat the reaction mixture to 100°C and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. The DES can be recovered from the aqueous filtrate by evaporating the water.
-
Visualizations
References
- 1. Willgerodt Rearrangement [unacademy.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Choline Chloride/Urea Deep Eutectic Solvents: A Promising Reaction Medium for the Synthesis of Bio-Based Poly(hydroxyurethane)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
Preventing oxidation of the thioether group during synthesis and storage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the oxidation of the thioether group during chemical synthesis and long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for thioether oxidation?
A1: The sulfur atom in a thioether is susceptible to oxidation, which can form sulfoxides and subsequently sulfones.[1] This process is primarily initiated by reactive oxygen species (ROS). Common culprits in a laboratory or physiological setting include:
-
Hydrogen Peroxide (H₂O₂): While a common oxidant, the reaction of H₂O₂ with simple thioethers under near-physiological conditions can be slow, with half-lives potentially spanning hundreds of hours at biologically relevant concentrations.
-
Hypochlorite (ClO⁻): Hypochlorite is a much more potent oxidant for thioethers, reacting orders of magnitude faster than hydrogen peroxide.[2][3]
-
Hydroxyl Radicals (•OH): These highly reactive species can readily oxidize thioethers.[4]
-
Atmospheric Oxygen: In the presence of light, heat, or metal catalysts, atmospheric oxygen can contribute to the oxidation of thioethers over time.
Q2: My thioether-containing compound is degrading during storage. What are the likely causes?
A2: Degradation of thioether-containing compounds during storage is most often due to oxidation. Several factors can accelerate this process:
-
Exposure to Air (Oxygen): The primary cause is prolonged exposure to atmospheric oxygen.
-
Light Exposure: UV or even ambient light can provide the energy to initiate oxidation reactions.
-
Elevated Temperatures: Heat can increase the rate of oxidation.
-
Presence of Metal Ions: Trace metal impurities can catalyze oxidation reactions.
-
Inappropriate Solvent/Matrix: The stability of a thioether can be influenced by its chemical environment.
Q3: I am performing a reaction to synthesize a thioether, but I am getting the corresponding sulfoxide as a major byproduct. What could be going wrong?
A3: The formation of a sulfoxide byproduct during a thioether synthesis is a clear indication of oxidation occurring during the reaction. Potential causes include:
-
Oxygen in the Reaction Mixture: Dissolved oxygen in your solvents or a non-inert atmosphere in the reaction vessel is a likely culprit. For many organic reactions, the presence of oxygen can be more detrimental than trace amounts of water.[5]
-
Oxidizing Reagents or Impurities: One of your starting materials or reagents may contain oxidizing impurities.
-
Reaction Conditions: High reaction temperatures or prolonged reaction times can increase the likelihood of oxidation, especially if trace oxygen is present.[5]
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Work-up and Purification: Exposure to air and light during the work-up and purification steps (e.g., chromatography) can also lead to oxidation.
Q4: What are secondary antioxidants and how do they protect thioethers?
A4: Secondary antioxidants, which include thioethers and phosphites, function by decomposing hydroperoxides into non-radical, stable products.[6] Thioesters, a related class, are often referred to as thiosynergists and are used as antioxidant additives in various materials.[6] They are particularly effective for long-term heat aging applications and are often used in combination with primary antioxidants like hindered phenols.[6]
Troubleshooting Guides
Issue 1: Unexpected Oxidation During Synthesis
You observe the formation of sulfoxide or sulfone byproducts in your reaction mixture when synthesizing a thioether.
| Potential Cause | Recommended Solution |
| Dissolved Oxygen in Solvents | Degas all solvents immediately before use. Common methods include the freeze-pump-thaw technique, sparging with an inert gas (nitrogen or argon), or sonication under vacuum.[5] |
| Reaction Atmosphere is Not Inert | Assemble your reaction glassware under a positive pressure of an inert gas (nitrogen or argon). Use a Schlenk line or a glove box for highly sensitive substrates.[7] |
| Oxidizing Impurities in Reagents | Use freshly purified reagents. If purification is not feasible, consider adding a small amount of a compatible antioxidant or scavenger. |
| High Reaction Temperature | If possible, lower the reaction temperature. Even a modest decrease can significantly reduce the rate of oxidation. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as it is complete to minimize exposure to potentially oxidizing conditions. |
| Oxidation During Work-up/Purification | Minimize exposure of the product to air and light. Consider using degassed solvents for extraction and chromatography. If possible, perform purification in a darkened fume hood. |
Issue 2: Degradation of Thioether Compound During Storage
Your purified thioether-containing compound shows signs of degradation (e.g., appearance of sulfoxide peaks in NMR/LC-MS) over time.
| Potential Cause | Recommended Solution |
| Exposure to Atmospheric Oxygen | Store the compound under an inert atmosphere. For solids, this can be achieved by placing the vial inside a larger container with a dessicant and flushing with an inert gas before sealing. For solutions, use a Schlenk flask or a vial with a septum cap and purge the headspace with an inert gas.[8][9] |
| Light Exposure | Store the compound in an amber vial or wrap the container in aluminum foil to protect it from light. |
| Elevated Storage Temperature | Store the compound at a low temperature, such as in a refrigerator (2-8 °C) or a freezer (-20 °C or -80 °C), provided the compound is stable at these temperatures and will not freeze out of solution. |
| Presence of Catalytic Metal Impurities | If metal contamination is suspected from the synthesis, consider an additional purification step such as a wash with a chelating agent (e.g., EDTA solution) if compatible with your compound. |
| Incompatible Storage Solvent | If storing in solution, ensure the solvent is of high purity and has been degassed. Consider adding a suitable antioxidant to the storage solution. |
Data Presentation
Table 1: Common Antioxidants for Thioether Stabilization
| Antioxidant Type | Example | Mechanism of Action | Typical Application |
| Hindered Phenols | Butylated hydroxytoluene (BHT) | Radical scavengers that donate a hydrogen atom to terminate radical chain reactions. | General-purpose antioxidant for organic compounds and polymers. Often used in combination with secondary antioxidants.[6] |
| Thioethers/Thioesters | Dilauryl thiodipropionate (DLTDP), Distearyl thiodipropionate (DSTDP) | Decompose hydroperoxides into stable, non-radical products.[6] | Long-term thermal stabilization, particularly in polymers.[6] |
| Phosphites | Tris(2,4-di-tert-butylphenyl)phosphite | Decompose hydroperoxides. | High-temperature applications such as polymer melt processing.[6] |
| Thiophenols | 4-methoxythiophenol | Can act as hydrogen atom donors to scavenge radicals.[10] | Potential use as radical scavengers, though less common than hindered phenols.[10] |
Experimental Protocols
Protocol 1: Deoxygenation of Solvents by Inert Gas Sparging
This protocol describes a common and effective method for removing dissolved oxygen from solvents.
Materials:
-
Solvent to be deoxygenated
-
Inert gas source (Argon or Nitrogen) with a regulator
-
Sparging tube (a long needle or a glass tube with a fritted end)
-
Solvent reservoir (e.g., a round-bottom flask or a bottle) with a septum or a two-neck adapter
Procedure:
-
Assemble the apparatus: Place the solvent in the reservoir. Seal the reservoir with a septum or a two-neck adapter.
-
Insert the sparging tube through the septum, ensuring its tip is submerged well below the solvent surface.
-
Provide an outlet for the displaced gas by inserting a needle connected to a bubbler or simply puncturing the septum with a needle leading to the fume hood.
-
Gently bubble the inert gas through the solvent for at least 30 minutes. A fine stream of bubbles is more effective than large, rapid bubbles. For a 100 mL mixture of 40% deionized water and 60% ethanol, purging with nitrogen gas for 30 minutes is effective.[11]
-
After sparging, remove the sparging tube while maintaining a positive pressure of the inert gas.
-
The deoxygenated solvent is now ready for use. It is best to use it immediately.
Protocol 2: Storage of Thioether-Containing Compounds Under an Inert Atmosphere
This protocol provides a method for storing sensitive solid or liquid thioether compounds to prevent oxidation.
Materials:
-
Thioether-containing compound
-
Appropriate storage vial (e.g., amber glass vial with a screw cap and a PTFE-lined septum)
-
Inert gas source (Argon or Nitrogen)
-
A hose to deliver the inert gas
Procedure:
-
Place your compound into the storage vial.
-
Position the cap loosely on the vial.
-
Insert the inert gas delivery hose into the opening of the vial, directing a gentle stream of gas into the headspace for a few seconds to displace the air.[8]
-
While the inert gas is still flowing, tighten the cap securely.
-
For extra protection, wrap the threads of the cap with Parafilm.
-
Store the vial in a dark, cool place as determined by the compound's stability profile. For highly sensitive liquid reagents, a Schlenk flask can be used for long-term storage and allows for easy removal of aliquots under a positive pressure of inert gas.[8]
Visualizations
Caption: Oxidation pathway of a thioether to sulfoxide and sulfone.
Caption: A logical workflow for troubleshooting unexpected thioether oxidation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functionalization of Microfiltration Media Towards Catalytic Hydrogenation of Selected Halo-Organics from Water [mdpi.com]
Navigating the Storm: A Technical Support Center for Managing Raw Material Price Volatility in Large-Scale Pharmaceutical Production
For researchers, scientists, and drug development professionals, the consistent quality and availability of raw materials are paramount to successful large-scale production. However, the inherent volatility of raw material prices can introduce significant challenges, impacting everything from experimental reproducibility to the financial viability of a project. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities.
Troubleshooting Guides
This section addresses specific issues you might encounter due to raw material price volatility and provides actionable steps to mitigate them.
Issue 1: Sudden and Significant Increase in the Price of a Critical Raw Material
-
Question: My primary supplier has just announced a major price hike for a critical active pharmaceutical ingredient (API) due to market fluctuations. How can I manage the immediate impact on my production budget and timeline?
-
Answer:
-
Immediate Internal Review: First, assess your current inventory levels and production schedule to determine the immediate impact. Quantify the budget variance this price increase will cause.
-
Supplier Negotiation: Open a dialogue with your current supplier. Inquire about the reasons for the price increase and explore possibilities for negotiation, such as volume discounts on a larger order or a phased price increase.
-
Short-Term Alternative Sourcing: Initiate a rapid search for alternative, pre-qualified suppliers if you have them. If not, begin the qualification process for a new supplier immediately (see Experimental Protocol 1).
-
Hedging Strategies: For commodities, investigate short-term financial hedging options like futures or options contracts to lock in a price for the required volume.[1] This can provide temporary stability while you explore long-term solutions.
-
Issue 2: Inconsistent Quality from a New, Lower-Cost Supplier
-
Question: We switched to a more economical supplier for a key excipient to offset rising costs, but now we're seeing variability in our experimental results. What should we do?
-
Answer:
-
Quarantine and Re-testing: Immediately quarantine the suspect raw material lot and perform comprehensive re-testing against your established specifications.
-
Supplier Corrective Action Request (SCAR): Issue a formal SCAR to the supplier detailing the observed inconsistencies and requesting a thorough investigation and corrective action plan.
-
Impact Assessment: Conduct a risk assessment to determine the potential impact of the material variability on product quality, safety, and efficacy.[2]
-
Revert to a Qualified Supplier: If the issue is critical and cannot be immediately resolved, revert to a previously qualified, reliable supplier, even if the cost is higher, to ensure production continuity and product quality.
-
Strengthen Supplier Qualification: Review and enhance your supplier qualification protocol to include more rigorous testing and on-site audits for new suppliers, especially those chosen primarily for cost advantages.
-
Frequently Asked Questions (FAQs)
Sourcing and Supplier Management
-
What is the most effective initial step to buffer against raw material price volatility?
-
Developing a robust supplier diversification strategy is a crucial first step.[3] Relying on a single source, even with a long-term contract, exposes your production to significant risk if that supplier faces disruptions.[2] Having at least one other qualified supplier for critical raw materials provides leverage for negotiation and a backup in case of unforeseen price hikes or supply interruptions.
-
-
How do I balance the cost savings of a single supplier with the risk of price volatility?
-
A cost-benefit analysis comparing single versus multiple sourcing is essential. While a single supplier may offer volume discounts, the potential cost of production downtime or emergency sourcing due to a single point of failure can be substantial. A dual-sourcing strategy, where a primary supplier handles the majority of the volume and a secondary supplier a smaller portion, can provide a good balance between cost and risk mitigation.
-
-
What are the key elements of a strong supplier relationship that can help manage price volatility?
-
Transparency, regular communication, and joint business planning are key. A strong relationship can lead to preferential treatment during shortages, more predictable pricing, and collaborative efforts to identify cost-saving opportunities. Studies have shown that effective supplier relationship management can lead to significant cost reductions and risk mitigation.[4]
-
Financial and Contractual Strategies
-
What are the main financial instruments used for hedging against price volatility?
-
Futures Contracts: An agreement to buy or sell a specific quantity of a commodity at a predetermined price on a future date.[1]
-
Options Contracts: Gives the buyer the right, but not the obligation, to buy or sell a commodity at a set price, providing more flexibility than futures.
-
Forward Contracts: A customized agreement between two parties to buy or sell an asset at a specified price on a future date.
-
-
When is a long-term contract with a fixed price a good strategy?
-
Long-term contracts are most effective for raw materials with a history of high price volatility and for which you can accurately forecast your demand. They provide price stability but can be disadvantageous if the market price drops significantly below your contracted price.
-
Inventory and Operational Strategies
-
How can inventory management help mitigate the impact of price fluctuations?
-
Strategic inventory management, such as increasing stock levels when prices are low, can buffer against sudden price increases. However, this must be balanced with the costs of holding inventory, including storage, insurance, and the risk of material expiry. A case study on inventory optimization in a pharmacy benefit manager identified the potential to recapture $9.3 million in lost margin from out-of-stock events and eliminate $15 million in unnecessary inventory spend.[5]
-
-
Can process optimization reduce our vulnerability to raw material price changes?
-
Yes, optimizing manufacturing processes to improve yield and reduce waste can decrease the overall consumption of raw materials, thereby lessening the impact of price volatility. Continuous manufacturing and other advanced technologies can also play a role in improving efficiency.
-
Data Presentation
The following tables summarize quantitative data related to the impact and mitigation of raw material price volatility.
Table 1: Financial Impact of Sourcing Strategies
| Sourcing Strategy | Key Financial Considerations | Potential Cost Savings/Impact | Source |
| Single-Vendor Manufacturing | Shorter development times, reduced management overhead. | Mean after-tax cost reduction of $20.6 million per approved new drug due to faster development. | [6] |
| Multi-Vendor Manufacturing | Increased complexity and management costs. | Higher fees ranging from 1% to 4% of total costs compared to single-sourcing. | [6] |
| Supplier Diversification | Costly in terms of coordination and management complexity. | Can be a buffer for disruptive events and mitigate systemic shocks. | [7] |
Table 2: Impact of Inventory Optimization
| Issue | Financial Impact | Potential Improvement | Source |
| Out-of-Stock Events | $18 million/year in lost sales. | Recapture $9.3 million/year in lost margin. | [5] |
| Over-Stock Conditions | $15 million in unneeded inventory spend and carrying costs. | Elimination of $15 million in unnecessary costs. | [5] |
Table 3: Market Projections for Pharmaceutical Excipients
| Metric | Projection (2023-2027) | Implication | Source |
| Market Growth (CAGR) | 5.58% | Increasing demand for excipients. | [8] |
| Price Increase | 3% - 5% | Continued upward pressure on raw material costs. | [8] |
| Incremental Spend | ~$2.64 Billion | Significant market expansion. | [8] |
Experimental Protocols
Experimental Protocol 1: Qualification of a New Raw Material Supplier (GMP Environment)
This protocol outlines the standard procedure for qualifying a new supplier for a critical raw material in a Good Manufacturing Practice (GMP) environment.
1.0 Objective: To establish a documented procedure for the qualification and approval of new vendors for raw materials to ensure consistent quality and compliance with regulatory requirements.
2.0 Scope: This procedure applies to all new suppliers of Active Pharmaceutical Ingredients (APIs), excipients, and primary packaging materials.
3.0 Responsibilities:
-
Quality Assurance (QA): Overall responsibility for the vendor qualification process, including audits and final approval.
-
Procurement/Supply Chain: Identification of potential vendors, initial contact, and commercial negotiations.
-
Research & Development (R&D)/Technical Services: Scientific and technical evaluation of the raw material.
-
Quality Control (QC): Testing of raw material samples.
4.0 Procedure:
-
4.1 Vendor Identification and Initial Assessment:
-
Procurement identifies potential vendors based on market research and business needs.
-
A formal "Request for Information" (RFI) is sent to potential vendors, including a self-assessment questionnaire covering their Quality Management System (QMS), manufacturing capabilities, and regulatory compliance.
-
-
4.2 Technical and Quality Evaluation:
-
QA and R&D review the submitted documentation (e.g., Certificates of Analysis for multiple batches, specifications, stability data, regulatory filings).
-
A risk assessment is performed to determine the criticality of the raw material and the level of scrutiny required for the supplier.
-
-
4.3 Sample Testing:
-
The vendor provides samples from at least three different manufacturing lots.
-
QC performs full testing of the samples against established specifications. The results are documented in a formal report.
-
-
4.4 Vendor Audit:
-
For critical raw materials, a physical or remote audit of the vendor's manufacturing site is conducted by a qualified audit team (including a QA representative and a subject matter expert).
-
The audit assesses compliance with GMP, the robustness of their QMS, and their ability to consistently produce the material to the required quality.
-
An audit report is generated, and any findings are communicated to the vendor for corrective and preventive actions (CAPA).
-
-
4.5 Approval and Monitoring:
-
Upon successful completion of all steps, the vendor is added to the "Approved Supplier List" (ASL).
-
A formal Quality Agreement is established between both parties.
-
The performance of the new supplier is closely monitored for an initial period, including full testing of the first several commercial batches.
-
Regular performance reviews and periodic re-audits are scheduled based on the risk level of the supplier.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in managing raw material price volatility.
References
- 1. prezi.com [prezi.com]
- 2. Single Sourcing vs. Sole Sourcing vs. Multisourcing: Whatâs the Difference? - Z2Data [z2data.com]
- 3. susupport.com [susupport.com]
- 4. dcatvci.org [dcatvci.org]
- 5. trexin.com [trexin.com]
- 6. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 7. unisco.com [unisco.com]
- 8. Pharmaceutical Excipients Industry - Procurement Report|Spend & Sourcing Analysis - SpendEdge [procurement.spendedge.com]
Overcoming challenges in the separation of ethyl acetate from water and ethanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the separation of ethyl acetate from mixtures containing water and ethanol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it so difficult to separate ethyl acetate from ethanol and water using simple distillation?
A1: The primary challenge lies in the formation of azeotropes. Ethyl acetate, ethanol, and water form a minimum-boiling ternary azeotrope, which means the vapor has the same composition as the liquid at its boiling point, making separation by conventional distillation impossible.[1][2][3] This ternary azeotrope has a boiling point of approximately 70.2°C and is composed of about 82.6% ethyl acetate, 8.4% ethanol, and 9.0% water.[1][2][3] Additionally, binary azeotropes exist between ethyl acetate and water, ethyl acetate and ethanol, and ethanol and water, further complicating the separation process.[3]
Q2: My distillation is not achieving the expected purity of ethyl acetate. What are the common causes?
A2: Several factors could be contributing to poor separation efficiency:
-
Azeotrope Formation: As mentioned in Q1, the presence of the ternary azeotrope is the most significant barrier to achieving high purity.
-
Inefficient Column: The distillation column may have an insufficient number of theoretical plates for the desired separation.
-
Incorrect Reflux Ratio: An improper reflux ratio can lead to incomplete separation. The optimal ratio needs to be determined for your specific system.
-
Feed Composition: The composition of the feed mixture can significantly impact the separation process, especially in extractive or azeotropic distillation.
-
Entrainer/Solvent Issues (for advanced distillation): If using extractive or azeotropic distillation, the choice of entrainer, its purity, and its feed rate are critical. An unsuitable or insufficient amount of entrainer will not effectively break the azeotrope.
Q3: What are the primary methods to overcome the azeotropic limitation?
A3: The most common industrial and laboratory methods to separate this ternary mixture include:
-
Extractive Distillation: This method involves adding a high-boiling solvent (entrainer) to the mixture, which alters the relative volatilities of the components and breaks the azeotrope.[1][4][5]
-
Azeotropic Distillation: This technique involves adding a substance (an azeotrope-forming agent) that forms a new, lower-boiling azeotrope with one or more of the components, which can then be removed as the distillate.
-
Liquid-Liquid Extraction (LLE): This process separates the components based on their different solubilities in two immiscible liquid phases.[6][7] Water can be used to extract ethanol from the ethyl acetate phase.[1][2]
Q4: I'm considering extractive distillation. How do I choose an appropriate entrainer?
A4: An effective entrainer for the ethyl acetate-ethanol-water system should have the following properties:
-
High Boiling Point: It should have a boiling point significantly higher than the components of the mixture to ensure it remains in the column.[1][5]
-
Selectivity: It must selectively alter the volatility of the components to be separated, effectively breaking the azeotrope.
-
Solubility: It should be completely miscible with the components of the mixture.
-
Ease of Recovery: The entrainer should be easily separable from the bottom product for recycling.
-
Chemical Inertness: It should not react with the components of the mixture.
-
Low Toxicity and Cost: For practical applications, the entrainer should be safe to handle and economically viable.
Q5: My liquid-liquid extraction is not giving a clean separation. What could be wrong?
A5: Common issues in liquid-liquid extraction include:
-
Poor Phase Separation: Emulsion formation can prevent the distinct layering of the organic and aqueous phases. This can be caused by vigorous shaking or the presence of surfactants. Gentle inversion of the separatory funnel is recommended over shaking.
-
Incorrect Solvent Volume: The volume of the extraction solvent can impact the efficiency of the separation.
-
Insufficient Number of Extractions: A single extraction is often not enough to achieve high purity. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.
-
pH of the Aqueous Phase: The pH can affect the solubility of the components, especially if any acidic or basic impurities are present.
Q6: Can I use a drying agent to remove water from my ethyl acetate?
A6: Yes, after an initial separation to remove the bulk of the water, a drying agent can be used to remove residual water from the ethyl acetate-rich phase. Common drying agents include anhydrous sodium sulfate or magnesium sulfate. However, this is typically a final polishing step and not a primary method for separating large quantities of water.
Data Presentation
Table 1: Azeotropic Data for the Ethyl Acetate-Ethanol-Water System
| Azeotrope Type | Components | Boiling Point (°C at 1 atm) | Composition (wt%) |
| Ternary | Ethyl Acetate / Ethanol / Water | 70.2 | 82.6% / 8.4% / 9.0%[1][2][3] |
| Binary | Ethyl Acetate / Water | 70.4 | 91.9% / 8.1% |
| Binary | Ethyl Acetate / Ethanol | 71.8 | 69.0% / 31.0%[3] |
| Binary | Ethanol / Water | 78.2 | 95.6% / 4.4%[3] |
Table 2: Common Entrainers for Extractive Distillation of Ethyl Acetate-Ethanol-Water
| Entrainer | Type | Boiling Point (°C) | Key Advantages |
| Dimethyl sulfoxide (DMSO) | Nitrogenous/Sulfur Organic | 189 | High selectivity, breaks the ternary azeotrope.[1] |
| Glycerol | Oxygenated Organic | 290 | High boiling point, effective in breaking the azeotrope.[8] |
| Diethylene glycol | Oxygenated Organic | 245 | Good selectivity and high boiling point.[1] |
| N,N-dimethylformamide (DMF) | Nitrogenous Organic | 153 | Effective in enhancing relative volatility. |
| Ethylene glycol | Oxygenated Organic | 197 | High boiling point and good performance.[4] |
Experimental Protocols
Protocol 1: Extractive Distillation
-
Apparatus Setup: Assemble a standard distillation apparatus, including a distillation flask, a packed or trayed column, a condenser, and a receiving flask. Provide an inlet near the top of the column for the entrainer.
-
Charge the Still: Charge the distillation flask with the ethyl acetate-ethanol-water mixture.
-
Preheat the Entrainer: Heat the selected entrainer (e.g., DMSO, glycerol) to approximately the temperature of the feed plate in the column.
-
Introduce the Entrainer: Once the column reaches a steady state with the mixture boiling, introduce the preheated entrainer at a controlled rate near the top of the column.
-
Distillation: The more volatile component (ethyl acetate) will move up the column and be collected as the distillate. The less volatile components (ethanol and water) will travel down the column with the entrainer.
-
Collection: Collect the purified ethyl acetate as the overhead product.
-
Entrainer Recovery: The mixture of entrainer, ethanol, and water is collected at the bottom. This mixture can be separated in a subsequent distillation step to recover and recycle the entrainer.
Protocol 2: Liquid-Liquid Extraction
-
Apparatus: Use a separatory funnel of appropriate size.
-
Combine Liquids: Add the ethyl acetate-ethanol-water mixture and the extraction solvent (typically water to remove ethanol) to the separatory funnel.
-
Mixing: Stopper the funnel and gently invert it several times to allow for mixing of the two phases. Vent the funnel periodically to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The upper layer will be the ethyl acetate-rich organic phase, and the lower layer will be the aqueous phase containing the extracted ethanol.
-
Draining: Carefully drain the lower aqueous layer.
-
Repeat: For higher purity, the organic layer can be washed again with fresh extraction solvent.
-
Drying: After the final extraction, the ethyl acetate-rich organic layer can be dried using an anhydrous drying agent like sodium sulfate.
-
Solvent Removal: If necessary, any remaining solvent in the purified phase can be removed by simple distillation or rotary evaporation.
Visualizations
Caption: Workflow for Extractive Distillation.
Caption: Troubleshooting Logic for Poor Separation.
References
- 1. US4379028A - Separation of ethyl acetate from ethanol and water by extractive distillation - Google Patents [patents.google.com]
- 2. US4569726A - Process for the separation of ethyl acetate from ethanol and water by extractive distillation - Google Patents [patents.google.com]
- 3. Extractive Distillation of an Ethyl Acetate–Ethanol–Water Azeotropic Mixture in the Presence of Boric Acid Amino Ester - ProQuest [proquest.com]
- 4. Process for the separation of ethyl acetate from ethanol and water by extractive distillation - Patent US-4569726-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl Acetate Extraction [proseaworld.com]
- 7. economysolutions.in [economysolutions.in]
- 8. caod.oriprobe.com [caod.oriprobe.com]
Validation & Comparative
¹H NMR vs ¹³C NMR for Structural Confirmation of Ethyl (4-methylthiophenyl)acetate: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed comparison of ¹H NMR and ¹³C NMR spectroscopy for the structural confirmation of Ethyl (4-methylthiophenyl)acetate, a key intermediate in the synthesis of various pharmaceuticals.
This comparison will delve into the principles of each technique, present experimental data, and provide detailed protocols for acquiring high-quality spectra.
Introduction to NMR Spectroscopy in Structural Elucidation
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these states, and the specific frequency required for this transition is known as the resonance frequency. This frequency is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.
¹H NMR (Proton NMR) spectroscopy provides information about the number of different types of protons, their relative numbers, their electronic environment, and the connectivity of adjacent protons.
¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the number of different types of carbon atoms and their electronic environment. Due to the low natural abundance of the ¹³C isotope (1.1%), the signals are much weaker than in ¹H NMR.
Molecular Structure and NMR Prediction
To understand the NMR spectra, it is essential to first analyze the structure of this compound.
Figure 1: Molecular structure of this compound with labeled proton and carbon environments.
Based on the structure, we can predict the number of signals in both ¹H and ¹³C NMR spectra.
-
¹H NMR: We expect to see signals for the ethyl group protons (a triplet for the CH₃ and a quartet for the CH₂), a singlet for the benzylic CH₂ protons, two doublets for the aromatic protons (due to symmetry), and a singlet for the methylthio group protons.
-
¹³C NMR: We expect distinct signals for each carbon atom in a unique chemical environment. Due to the symmetry of the phenyl ring, some carbons will be equivalent.
Experimental Data Comparison
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ethyl CH₃ (a) | ~1.2 | Triplet (t) | 3H | ~7.1 |
| Methylthio CH₃ (i) | ~2.5 | Singlet (s) | 3H | - |
| Benzylic CH₂ (d) | ~3.6 | Singlet (s) | 2H | - |
| Ethyl CH₂ (b) | ~4.1 | Quartet (q) | 2H | ~7.1 |
| Aromatic CH (f, f') | ~7.2 | Doublet (d) | 2H | ~8.5 |
| Aromatic CH (g, g') | ~7.2 | Doublet (d) | 2H | ~8.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl CH₃ (a) | ~14 |
| Methylthio CH₃ (i) | ~16 |
| Benzylic CH₂ (d) | ~41 |
| Ethyl CH₂ (b) | ~61 |
| Aromatic CH (f, f') | ~129 |
| Aromatic CH (g, g') | ~130 |
| Aromatic C (e) | ~132 |
| Aromatic C-S (h) | ~138 |
| Carbonyl C=O (c) | ~171 |
In-depth Analysis
¹H NMR Spectroscopy:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is indicative of the electronic environment of the protons. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield). In our target molecule, the protons of the ethyl ester appear in the typical upfield region, while the aromatic protons are further downfield.
-
Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This is a powerful tool for determining the relative number of protons of each type.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., triplet, quartet) is caused by the magnetic influence of neighboring protons. The n+1 rule is often used, where 'n' is the number of equivalent protons on adjacent carbons. This provides valuable information about the connectivity of atoms.
-
Coupling Constant (J): The distance between the peaks in a multiplet is the coupling constant, measured in Hertz (Hz). It is a measure of the strength of the magnetic interaction between coupled protons and is independent of the external magnetic field strength.
¹³C NMR Spectroscopy:
-
Chemical Shift (δ): Similar to ¹H NMR, the chemical shift of a ¹³C signal depends on its electronic environment. The range of chemical shifts in ¹³C NMR is much larger (~0-220 ppm) than in ¹H NMR (~0-12 ppm), leading to less signal overlap in complex molecules. Carbonyl carbons are particularly distinct, appearing far downfield.
-
Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling. This technique irradiates the sample with a broad range of radiofrequencies that cover all proton resonance frequencies, effectively removing the coupling between carbon and proton nuclei. This results in a spectrum where each unique carbon atom appears as a single sharp line, simplifying the spectrum and improving the signal-to-noise ratio.
-
Lack of Integration: Standard proton-decoupled ¹³C NMR spectra are generally not integrated to determine the relative number of carbon atoms. This is due to the Nuclear Overhauser Effect (NOE), which can enhance the signal of carbons with attached protons to varying degrees.
Experimental Protocols
Acquiring high-quality NMR spectra is crucial for accurate structural determination. Below are typical experimental protocols for ¹H and ¹³C NMR.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as its residual proton and carbon signals should not overlap with the analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
¹H NMR Spectroscopy Protocol:
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: 4 to 16 scans are usually sufficient for good signal-to-noise.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate for most organic molecules.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
¹³C NMR Spectroscopy Protocol:
-
Instrument Setup: Similar to ¹H NMR, the instrument needs to be tuned and shimmed.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence is standard.
-
Number of Scans: Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A longer relaxation delay (2-5 seconds) is often necessary, especially for quaternary carbons which have longer relaxation times.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Spectral Width (sw): A wider spectral width of about 200-240 ppm is used.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Workflow for Structural Confirmation
The following flowchart illustrates the logical workflow for confirming the structure of a molecule like this compound using NMR spectroscopy.
Figure 2: A flowchart illustrating the general workflow for structural confirmation using ¹H and ¹³C NMR spectroscopy.
Conclusion
Both ¹H and ¹³C NMR spectroscopy are powerful and complementary techniques for the structural confirmation of this compound.
-
¹H NMR provides a wealth of information regarding the proton framework of the molecule, including connectivity through spin-spin coupling. It is generally more sensitive and requires shorter acquisition times.
-
¹³C NMR , with its wider chemical shift range and proton decoupling, offers a clear count of the unique carbon environments, which is especially useful for identifying skeletal isomers and functional groups like carbonyls.
For unambiguous structural confirmation, it is highly recommended to use both techniques in conjunction. The data from ¹H NMR on the number and connectivity of protons, combined with the carbon skeleton information from ¹³C NMR, provides a comprehensive and definitive picture of the molecular structure. This dual-approach minimizes ambiguity and provides the high level of confidence required in research and drug development.
A Comparative Analysis of GC-MS and LC-MS for Impurity Profiling in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, the accurate identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug products. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) stand out as two of the most powerful and widely employed analytical techniques for this critical task. This guide provides an objective comparison of their performance for impurity profiling, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal technique for their specific analytical challenges.
Principle of Separation and Detection
At their core, both techniques couple a chromatographic separation method with a mass spectrometric detection system. The fundamental difference lies in the mobile phase used for separation. GC-MS is tailored for volatile and thermally stable compounds that can be vaporized without degradation. In contrast, LC-MS is adept at analyzing a broader range of compounds, including those that are non-volatile or thermally labile, by separating them in a liquid mobile phase.[1][2][3][4][5][6]
Key Performance Characteristics: A Comparative Overview
The choice between GC-MS and LC-MS for impurity profiling hinges on the physicochemical properties of the analytes and the specific requirements of the analysis. While GC-MS offers speed and efficiency for certain applications, LC-MS provides greater versatility and sensitivity for a wider array of compounds.[4][7][8][9]
Quantitative Performance Data
The following table summarizes typical quantitative performance parameters for GC-MS and LC-MS in the context of impurity analysis. These values are illustrative and can vary significantly based on the analyte, matrix, and specific instrument configuration.
| Performance Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range for targeted impurities.[10] | Generally offers higher sensitivity, with LODs often in the pg/mL to fg/mL range.[4][11][12] |
| Limit of Quantitation (LOQ) | Routinely achieved at low ppm levels relative to the active pharmaceutical ingredient (API).[13] | Capable of quantifying impurities at sub-ppm levels relative to the API.[11][14] |
| **Linearity (R²) ** | Excellent linearity, with correlation coefficients (R²) typically ≥ 0.99 over a defined concentration range.[13] | High degree of linearity, with R² values consistently ≥ 0.995 for quantitative methods.[14] |
| Precision (%RSD) | High precision, with relative standard deviation (%RSD) values generally ≤ 5% for impurity quantification.[13] | Excellent precision, with %RSD values often below 5% for the analysis of trace-level impurities.[14] |
| Accuracy (% Recovery) | Good accuracy, with typical recovery values in the range of 90-110%.[13] | High accuracy, with recovery rates commonly between 95-105% for spiked samples.[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable impurity profiling. Below are representative experimental protocols for both GC-MS and LC-MS.
GC-MS Protocol for Volatile Impurity Profiling
This protocol outlines a general procedure for the analysis of residual solvents and other volatile impurities in a drug substance.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)) that dissolves the sample and is free from interfering peaks.
-
Seal the vial tightly with a PTFE-lined septum and aluminum cap.
-
Vortex the vial to ensure complete dissolution of the sample.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).[13]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Headspace autosampler.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-500.
3. Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an external or internal standard method.
LC-MS Protocol for Non-Volatile Impurity Profiling
This protocol provides a general method for the analysis of non-volatile organic impurities and degradation products in a drug product.
1. Sample Preparation:
-
Accurately weigh and transfer a portion of the crushed tablets or capsule contents equivalent to 25 mg of the API into a 50 mL volumetric flask.
-
Add approximately 30 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).
-
Mass Spectrometer: Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer (or equivalent).
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
Initial: 5% B.
-
0-10 min: Linear gradient to 95% B.
-
10-12 min: Hold at 95% B.
-
12.1-15 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Data Acquisition: Full scan and product ion scan modes.
3. Data Analysis:
-
Identify impurities based on their retention time, accurate mass, and fragmentation patterns.
-
Quantify impurities using a validated method with appropriate reference standards.
Visualizing the Comparison and Workflow
To further elucidate the relationship and procedural flow of these techniques in impurity profiling, the following diagrams are provided.
References
- 1. iltusa.com [iltusa.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.organomation.com [blog.organomation.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. resolvemass.ca [resolvemass.ca]
- 14. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Biological Activity of Ethyl (4-methylthiophenyl)acetate and Its Structurally Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Ethyl (4-methylthiophenyl)acetate and its structurally related derivatives. Due to a notable absence of direct comparative studies on a homologous series of this compound derivatives in publicly available literature, this guide synthesizes findings from structurally analogous compounds, particularly those containing thiophene and phenylacetic acid moieties. The aim is to offer insights into their potential anti-inflammatory, anticancer, and antimicrobial properties.
Executive Summary
This compound belongs to a class of compounds that has garnered interest for its potential pharmacological activities. While data on the parent compound is sparse, its structural components—a phenylacetic acid ethyl ester and a methylthiophenyl group—are present in various molecules with demonstrated biological effects. This guide collates experimental data from these related compounds to provide a comparative framework for understanding potential structure-activity relationships. The primary areas of biological activity explored are anti-inflammatory, anticancer, and antimicrobial effects.
Data Presentation
The following tables summarize the quantitative data on the biological activities of compounds structurally related to this compound. It is crucial to note that these are not direct derivatives, and therefore, the comparisons are inferential.
Table 1: Comparative Anti-Inflammatory Activity of Structurally Related Compounds
| Compound Class | Specific Compound(s) | Assay | Target/Mediator | IC50 (µM) | Reference(s) |
| Phenylacetic Acids | Fenclofenac | Carrageenan-induced paw edema (in vivo) | Inflammation | Lower potency than diclofenac, indomethacin | [1] |
| Phenolic Acids | Rosmarinic Acid | TNF-α convertase inhibition | TNF-α | -6.82 (kcal/mol, binding energy) | [2][3] |
| Phenolic Acids | Chlorogenic Acid | TNF-α convertase inhibition | TNF-α | -6.90 (kcal/mol, binding energy) | [2][3] |
Table 2: Comparative Anticancer Activity (IC50 Values) of Structurally Related Thiophene Derivatives
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Thiophene Carboxamides | MB-D2 | A375 (Melanoma) | Not specified, but showed significant cytotoxic effect | [4] |
| Thiophene-based Chalcones | Chalcone 3c | MCF-7 (Breast) | 5.52 | [4] |
| Aminothiophene Derivatives | Compound 15b | A2780 (Ovarian) | 12 ± 0.17 | [4] |
| Thiophenecarboxylate | F8 | CCRF-CEM (Leukemia) | 2.89 | [5] |
Table 3: Comparative Antimicrobial Activity (MIC Values) of Structurally Related Thiophene Derivatives
| Compound Class | Specific Compound(s) | Microorganism | MIC (µg/mL) | Reference(s) |
| 3-Halobenzo[b]thiophenes | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 | [6] |
| 3-Halobenzo[b]thiophenes | Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Candida albicans | 16 | [6] |
| Thiophene Derivatives | AGR1.229 (1) | Acinetobacter baumannii | 16-64 | [7] |
| Thiophene Derivatives | AGR1.230 (2) | Escherichia coli | 16-64 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This assay evaluates the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[8]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour. A vehicle control (e.g., DMSO) is also included.[9]
-
LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for 24 hours. An unstimulated control group is maintained.[9]
-
Griess Assay:
-
After incubation, 50 µL of the cell culture supernatant is collected.[8]
-
50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) is added, and the mixture is incubated for 10 minutes at room temperature, protected from light.[8]
-
50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added, followed by another 10-minute incubation.[8]
-
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at 540 nm using a microplate reader.[8]
-
Quantification: The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control.
Anticancer Activity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity, providing a measure of a compound's potential anticancer activity.[10][11][12]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells with untreated cells and vehicle-treated cells are included. The plates are incubated for 48-72 hours.[4]
-
MTT Addition: The culture medium is removed, and 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.[10]
-
Formazan Solubilization: The MTT-containing medium is removed, and 150 µL of DMSO is added to each well to dissolve the insoluble formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from a dose-response curve.[4]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15]
-
Preparation of Microtiter Plates: 96-well microtiter plates are filled with varying concentrations of the test compounds in a suitable broth medium.[13]
-
Inoculum Preparation: The microorganism to be tested is cultured, and the suspension is adjusted to a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL).[15]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[15]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.[13]
-
Determination of MIC: After incubation, the plates are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities discussed.
References
- 1. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
A comparative study of different catalysts for the synthesis of Ethyl (4-methylthiophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of Ethyl (4-methylthiophenyl)acetate, a key intermediate in the production of various pharmaceuticals, is of significant interest. The selection of an appropriate catalyst is crucial for optimizing reaction yield, minimizing reaction time, and ensuring process sustainability. This guide provides a comparative analysis of different catalysts for the esterification of 4-(methylthio)phenylacetic acid with ethanol, supported by representative experimental data and detailed protocols.
Performance Comparison of Catalysts
The following table summarizes the performance of three common types of catalysts for esterification reactions analogous to the synthesis of this compound. The data presented is extrapolated from studies on phenylacetic acid and similar carboxylic acids due to the limited availability of direct comparative studies on 4-(methylthio)phenylacetic acid.
| Catalyst System | Catalyst Type | Reaction Conditions | Reactant Ratio (Acid:Alcohol) | Catalyst Loading | Reaction Time | Yield (%) |
| Sulfuric Acid | Homogeneous Acid | Reflux (approx. 78 °C) | 1:4 | Catalytic amount (e.g., 5 drops) | 45 min - 2 hrs | ~95%[1] |
| Amberlyst-15 | Heterogeneous Solid Acid | 80 °C | 1:2 to 1:1 | 20 g/L | 5 - 9 hrs | >95%[2] |
| Zeolite H-β | Heterogeneous Solid Acid | 190 °C (Microwave) | 1:2 | 100 mg per mmol of acid | 15 min | High Conversion[3] |
Experimental Protocols
Detailed methodologies for the synthesis of an ester like this compound using the compared catalytic systems are provided below. These protocols are based on established procedures for Fischer esterification and heterogeneous catalysis.
Homogeneous Catalysis: Sulfuric Acid
This protocol describes the classic Fischer esterification using concentrated sulfuric acid as the catalyst.
Materials:
-
4-(methylthio)phenylacetic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(methylthio)phenylacetic acid and an excess of absolute ethanol (e.g., a 1:4 molar ratio).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 45 minutes to 2 hours.[1][4]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation.
Heterogeneous Catalysis: Amberlyst-15
This protocol utilizes a reusable solid acid catalyst, Amberlyst-15, simplifying product purification.
Materials:
-
4-(methylthio)phenylacetic acid
-
Ethanol
-
Amberlyst-15 resin
-
Hexane (or other suitable solvent)
Procedure:
-
In a round-bottom flask, combine 4-(methylthio)phenylacetic acid, ethanol (e.g., a 1:2 molar ratio), and Amberlyst-15 catalyst (e.g., 20 g/L).[2]
-
Add a suitable solvent like hexane.
-
Heat the mixture to 80 °C with vigorous stirring for 5 to 9 hours.[2]
-
Monitor the reaction progress using techniques like TLC or GC.
-
Upon completion, cool the reaction mixture and filter to recover the Amberlyst-15 catalyst. The catalyst can be washed with a solvent and dried for reuse.
-
The filtrate contains the product. The solvent is removed under reduced pressure to yield this compound.
Heterogeneous Catalysis: Zeolite H-β
This protocol outlines the use of a zeolite catalyst, often in conjunction with microwave irradiation to accelerate the reaction.
Materials:
-
4-(methylthio)phenylacetic acid
-
Ethanol
-
Zeolite H-β
Procedure:
-
In a microwave-safe reaction vessel, mix 4-(methylthiophenyl)acetic acid, ethanol (e.g., a 1:2 molar ratio), and Zeolite H-β (e.g., 100 mg per mmol of acid).[3]
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to a high temperature (e.g., 190 °C) for a short duration (e.g., 15 minutes) with stirring.[3]
-
After the reaction, cool the vessel to a safe temperature.
-
Filter the mixture to separate the zeolite catalyst.
-
The resulting solution is then worked up by removing the excess ethanol and purifying the ester product, typically through distillation.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of this compound via esterification.
Caption: General workflow for the synthesis of this compound.
References
The Strategic Role of Ethyl (4-methylthiophenyl)acetate in Crafting a New Generation of Anti-Inflammatory Agents
For researchers, scientists, and professionals in drug development, the quest for more effective and safer therapeutic agents is a perpetual endeavor. In the realm of anti-inflammatory drugs, thiophene and its derivatives have emerged as a cornerstone for innovation. This guide provides a comparative analysis of the efficacy of various thiophene compounds, with a special focus on the pivotal role of Ethyl (4-methylthiophenyl)acetate as a key intermediate in the synthesis of the highly selective COX-2 inhibitor, Etoricoxib.
Thiophene, a five-membered sulfur-containing heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2][3] Its derivatives have been successfully developed into a range of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[4][5] The thiophene ring serves as a bioisostere for the phenyl ring in many biologically active compounds, often leading to improved potency and pharmacokinetic profiles.[2]
This compound: A Critical Precursor to a Potent COX-2 Inhibitor
While direct biological efficacy data for this compound is scarce in publicly available literature, its significance lies in its role as a crucial building block for Etoricoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[6][7][8] The synthesis of Etoricoxib involves the utilization of this intermediate to construct the core structure responsible for its high affinity and selectivity for the COX-2 enzyme.[6][9][10]
The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins. The discovery of two isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible during inflammation), paved the way for the development of selective COX-2 inhibitors like Etoricoxib, which offer a better gastrointestinal safety profile compared to non-selective NSAIDs.[11][12]
Comparative Efficacy of Thiophene-Based COX-2 Inhibitors
The following table summarizes the in vitro inhibitory activity of Etoricoxib and other thiophene-containing compounds against COX-1 and COX-2 enzymes. This data highlights the high selectivity of Etoricoxib for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Etoricoxib | 1.1 ± 0.1 | 0.011 ± 0.001 | 100 | [13] |
| Thiophene pyrazole hybrid 13 | >100 | 0.08 | >1250 | [14] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 29a | 15.2 | 0.31 | 49 | [11] |
| Thiazole derivative 5d | 33.7 | 0.76 | 44.3 | [15] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Etoricoxib has demonstrated significant analgesic and anti-inflammatory efficacy in clinical trials for conditions such as osteoarthritis, rheumatoid arthritis, and acute gouty arthritis, often with comparable or superior efficacy to traditional NSAIDs but with better gastrointestinal tolerability.[16][17]
Structure-Activity Relationship of Thiophene Derivatives as COX Inhibitors
The anti-inflammatory activity of thiophene derivatives is closely linked to their chemical structure. Key structural features that influence COX inhibition include:
-
Substitution Pattern: The nature and position of substituents on the thiophene ring are critical for activity and selectivity.[18][19]
-
Acidic Moiety: The presence of a carboxylic acid or a bioisosteric equivalent is often important for binding to the active site of COX enzymes.[20]
-
Aromatic Rings: Additional aromatic or heteroaromatic rings attached to the thiophene core can enhance binding affinity and selectivity.[11]
The structure of this compound contributes the 4-methylthiophenyl group, a key component that, after oxidation to the methylsulfonyl group in the final Etoricoxib molecule, plays a crucial role in the selective binding to the COX-2 enzyme.[12]
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of thiophene compounds on COX-1 and COX-2 is typically determined using an in vitro enzyme immunoassay.
Principle: This assay measures the amount of prostaglandin E2 (PGE2) produced by purified COX-1 or COX-2 enzymes from the substrate arachidonic acid. The inhibitory effect of a test compound is determined by measuring the reduction in PGE2 production.[21][22]
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds (dissolved in DMSO)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Stop solution (e.g., 1 M HCl)
-
PGE2 enzyme immunoassay (EIA) kit
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the reaction buffer.
-
Inhibitor Incubation: The test compound at various concentrations is pre-incubated with the enzyme and heme in a 96-well plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to each well.
-
Reaction Incubation: The plate is incubated for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of the stop solution.
-
PGE2 Quantification: The concentration of PGE2 in each well is determined using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control (DMSO). The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.[23][24]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the arachidonic acid signaling pathway and a typical experimental workflow for evaluating COX inhibitors.
Caption: Arachidonic Acid Signaling Pathway
Caption: COX Inhibition Assay Workflow
Conclusion
While this compound itself is not a direct therapeutic agent, its role as a key precursor in the synthesis of Etoricoxib underscores the strategic importance of selecting appropriate building blocks in drug discovery. The high efficacy and selectivity of Etoricoxib are a testament to the successful application of medicinal chemistry principles, where the thiophene scaffold and its specific substitutions, originating from intermediates like this compound, are finely tuned to achieve the desired pharmacological profile. The continued exploration of thiophene derivatives, guided by a deep understanding of their structure-activity relationships, holds significant promise for the development of next-generation anti-inflammatory therapies.
References
- 1. [Quantitative anti-inflammatory and analgesic structure-activity relationship of 2-amino-3-ethoxycarbonyl thiophene derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Portico [access.portico.org]
- 7. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 8. Synthesis method of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 9. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]
- 10. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Etoricoxib - Wikipedia [en.wikipedia.org]
- 14. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Status of etoricoxib in the treatment of rheumatic diseases. Expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Etoricoxib for arthritis and pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
Uncharted Territory: The Biological Profile of Ethyl (4-methylthiophenyl)acetate Remains Largely Unexplored
Despite its defined chemical structure, a thorough investigation into the biological activities and potential cross-reactivity of Ethyl (4-methylthiophenyl)acetate in biological assays reveals a significant gap in publicly available scientific literature. Researchers, scientists, and drug development professionals will find a scarcity of comparative data, leaving its therapeutic potential and off-target effects a matter of speculation.
Currently, information on this compound is predominantly limited to its basic chemical and physical properties. No specific cross-reactivity studies, quantitative biological assay data (such as IC50 or EC50 values), or detailed experimental protocols dedicated to this compound could be retrieved from extensive searches of scientific databases. This lack of data prevents a direct comparison of its performance against other alternatives.
While the broader class of phenylacetate esters has been a subject of interest in various therapeutic areas, including oncology, specific structure-activity relationship (SAR) studies that would elucidate the impact of the ethyl ester and 4-methylthio substitutions on biological targets are not available.
One structurally related but distinct compound, Ethyl (methylthio)acetate, has been noted for its antimicrobial properties. However, the absence of a phenyl group in this analog makes direct extrapolation of its activity to this compound unreliable.
Hypothetical Exploration and Future Directions
Given the absence of concrete data, any discussion of the biological profile of this compound must be framed as hypothetical. To build a comparative guide in the future, researchers would need to undertake foundational screening studies.
A logical first step would be to perform broad-spectrum screening against a panel of common biological targets, such as kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. This would help to identify potential areas of biological activity.
Experimental Workflow for Initial Screening
A generalized workflow for the initial biological characterization of this compound is proposed below.
Hypothetical Signaling Pathway Interaction
Without experimental data, it is impossible to definitively place this compound within a known signaling pathway. However, for illustrative purposes, should primary screening reveal activity against a specific kinase, for example, a mitogen-activated protein kinase (MAPK), its hypothetical mechanism could be depicted as follows. This diagram is purely speculative and serves only as an example of the visualizations that would be possible with supporting data.
Conclusion
The biological activity and cross-reactivity profile of this compound remains an open question. The creation of a comprehensive comparison guide as requested is not feasible with the current state of knowledge. This highlights a clear opportunity for researchers to conduct foundational studies to characterize this compound. Such research would be essential to determine if this compound holds any promise as a lead compound for drug discovery or as a tool for chemical biology. Until then, its interactions with biological systems are unknown.
A Comparative Benchmarking of Synthetic Routes to Substituted Phenylacetic Esters
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylacetic esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The efficient and cost-effective production of these intermediates is a primary concern in drug development and process chemistry. This guide provides an objective comparison of three prominent synthetic methodologies for preparing substituted phenylacetic esters: the Willgerodt-Kindler reaction, Palladium-catalyzed carbonylation, and the Darzens condensation. The performance of each route is evaluated based on experimental data for yield, reaction conditions, and substrate scope.
Comparison of Synthetic Routes
The selection of an optimal synthetic route for a given substituted phenylacetic ester depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and cost. The following table summarizes the key quantitative data for the three benchmarked methodologies.
| Parameter | Willgerodt-Kindler Reaction | Palladium-Catalyzed Carbonylation | Darzens Condensation & Rearrangement |
| Starting Material | Substituted Acetophenone | Substituted Benzyl Alcohol/Halide | Substituted Benzaldehyde & α-Haloester |
| Key Reagents | Sulfur, Morpholine, NaOH | Palladium Catalyst (e.g., PdCl₂(PPh₃)₂), CO gas, HCl | Base (e.g., NaOMe), α-Haloester, Lewis Acid |
| Reaction Steps | 2 (Thioamide formation, Hydrolysis/Esterification) | 1 | 2 (Epoxidation, Rearrangement) |
| Typical Yield (Overall) | 60-80%[1][2] | High (Substrate dependent)[3] | ~50-70% (Estimated for two steps)[4] |
| Reaction Time | 10-16 hours[1][5] | 1-4 hours[3] | 5-24 hours[6] |
| Temperature | 100-130°C[1][5] | 90-120°C[3] | -10 to 25°C (Darzens) |
| Pressure | Atmospheric | 20-80 atm (CO)[3] | Atmospheric |
| Key Advantages | Readily available starting materials. | High efficiency and atom economy. | Mild initial reaction conditions. |
| Key Disadvantages | Use of noxious sulfur and morpholine, long reaction times. | Requires high-pressure equipment and CO gas. | Multi-step process, potential for side reactions in rearrangement. |
Experimental Protocols
Detailed methodologies for the synthesis of representative substituted phenylacetic esters via each of the three routes are provided below.
Willgerodt-Kindler Reaction: Synthesis of 4-Methoxyphenylacetic Acid
This two-step procedure begins with the reaction of 4-methoxyacetophenone with sulfur and morpholine to form the corresponding phenylacetothiomorpholide, which is then hydrolyzed to 4-methoxyphenylacetic acid. Subsequent standard esterification yields the desired ester.
Step 1: Synthesis of 4-Methoxyphenylacetothiomorpholide [2]
-
A mixture of 4-methoxyacetophenone (42 g), sulfur (14 g), and morpholine (30 mL) is refluxed for 5 hours.
-
The reaction mixture is poured into water, and the crude solid is filtered, washed with water, and dried to yield the acetothiomorpholide intermediate.
Step 2: Hydrolysis to 4-Methoxyphenylacetic Acid [1][5]
-
The crude acetothiomorpholide is refluxed with a 20% aqueous solution of sodium hydroxide (NaOH) containing a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA) for 8 hours at 100°C.
-
After cooling, the reaction mixture is acidified with concentrated hydrochloric acid (HCl) to a pH of 2 to precipitate the crude phenylacetic acid.
-
The crude acid is collected by filtration, washed with water, and can be purified by recrystallization. The reported yield for 4-methoxyphenylacetic acid is approximately 60%.[1]
Palladium-Catalyzed Carbonylation: Synthesis of Methyl 4-Hydroxyphenylacetate
This method involves the direct carbonylation of a substituted benzyl alcohol in the presence of a palladium catalyst.
Procedure: [3]
-
A high-pressure reactor is charged with 4-hydroxybenzyl alcohol, a palladium precursor such as PdCl₂(PPh₃)₂, triphenylphosphine (PPh₃), and a solvent like dioxane or ethanol.
-
The reactor is pressurized with carbon monoxide (CO) to 20-80 atm.
-
The reaction mixture is heated to 90-120°C for 1-4 hours.
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The product, methyl 4-hydroxyphenylacetate, is isolated and purified by standard techniques such as column chromatography. High yields have been reported for this substrate under these conditions.[3] It is suggested that the reaction proceeds via the in-situ formation of the corresponding benzyl chloride.[3]
Darzens Condensation and Rearrangement: Synthesis of Methyl 4-Methoxyphenylacetate
This is a two-step process starting with the formation of a glycidic ester from a substituted benzaldehyde, followed by a rearrangement to the phenylacetic ester.
Step 1: Synthesis of Methyl 3-(4-methoxyphenyl)-2,3-epoxypropanoate [4]
-
To a solution of sodium methoxide (prepared from 5.1 g of Na in 90 mL of anhydrous methanol), chilled to -10°C, a solution of 4-methoxybenzaldehyde (20 g) and methyl chloroacetate (23.9 g) is added dropwise over 3 hours with vigorous stirring.
-
The mixture is stirred at -5°C for 2 hours and then at room temperature for 3 hours.
-
The reaction mixture is poured into ice water containing a small amount of acetic acid.
-
The precipitated solid is filtered, washed with cold water, and dried to yield the crude glycidic ester. The reported yield for this step is 75%.[4]
Step 2: Rearrangement to Methyl 4-Methoxyphenylacetate
The conversion of the glycidic ester to the corresponding phenylacetic ester can be achieved through a Lewis acid-catalyzed rearrangement.[7]
-
The glycidic ester is dissolved in a suitable aprotic solvent (e.g., dichloromethane).
-
A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is added at a low temperature (e.g., 0°C).
-
The reaction is stirred until completion, monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to yield methyl 4-methoxyphenylacetate. Yields for this rearrangement can vary but are generally moderate to good.
Logical Workflow for Method Selection
The choice of a synthetic route is a critical decision in chemical synthesis. The following diagram illustrates a logical workflow for selecting the most appropriate method for synthesizing a substituted phenylacetic ester based on key experimental considerations.
Caption: A decision-making workflow for selecting a suitable synthetic route for substituted phenylacetic esters.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Palladium-catalyzed carbonylation of benzyl alcohol derivatives to phenylacetic acid derivatives [research.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 7. Lewis acid-promoted rearrangement of 2,3-epoxy alcohol derivatives: stereochemical control and selective formation of two types of chiral quaternary carbon centers from the single carbon skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and functional comparison of thiophene-based compounds in organic electronics
A Comparative Guide to Thiophene-Based Compounds in Organic Electronics
Thiophene and its derivatives are cornerstone materials in the field of organic electronics, prized for their excellent electronic properties, chemical versatility, and environmental stability.[1][2] These sulfur-containing heterocycles form the backbone of numerous high-performance organic semiconductors used in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][3] The unique ability to tune their structural and electronic properties through chemical modification allows for the rational design of materials tailored for specific functions.[4]
This guide provides a structural and functional comparison of various thiophene-based compounds, supported by experimental data, to elucidate the key relationships that govern their performance in electronic devices.
Structural Modifications and Their Impact on Electronic Properties
The electronic behavior of thiophene-based materials is intrinsically linked to their molecular structure. Modifications to the thiophene backbone, the introduction of side chains, and the creation of fused-ring systems are primary strategies for tuning material properties.
-
Substitution and Functionalization: The derivatization of the thiophene ring is a powerful tool for controlling solubility, molecular packing, and energy levels.[1] Attaching alkyl side chains, for instance, can improve solubility for solution-based processing, but longer chains may sometimes hinder charge transport.[1] The introduction of electron-donating or electron-withdrawing groups can effectively modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for optimizing charge injection/extraction in transistors and for controlling the open-circuit voltage in solar cells.[4][5]
-
Fused Thiophene Systems: To enhance planarity and extend π-conjugation, individual thiophene rings can be fused together. Compounds like thieno[3,2-b]thiophene (TT) and dithieno[3,2-b:2',3'-d]thiophene (DTT) are more rigid and planar than their oligothiophene counterparts, which facilitates stronger intermolecular π-π stacking and, consequently, more efficient charge transport.[6][7][8] This increased structural order is a key factor in achieving high charge carrier mobilities.[8] For example, solution-processable n-channel OFETs based on thieno[3,4-b]thiophene (TbT) have achieved electron carrier mobilities as high as 5.2 cm² V⁻¹ s⁻¹.[9]
-
Comparison with Other Heterocycles: While thiophene is the most prevalent building block, other five-membered heterocycles like furan (oxygen) and selenophene (selenium) are also utilized.[10][11] Thiophene's aromaticity is greater than that of furan, which generally leads to more environmentally and thermally stable materials.[10] Selenophene, containing a larger and more polarizable selenium atom, can sometimes lead to stronger intermolecular interactions and enhanced charge transport compared to thiophene.[12] However, single units of furan, thiophene, and selenophene have been found to mediate electronic coupling between redox centers in a roughly equal manner.[12]
Functional Performance in Organic Electronic Devices
The tailored structural properties of thiophene-based compounds directly translate into their performance in electronic devices.
Organic Field-Effect Transistors (OFETs)
In OFETs, thiophene-based semiconductors act as the active channel layer where charge carriers are transported. Key performance metrics include charge carrier mobility (μ), which quantifies the speed of charge movement, and the on/off current ratio (ION/IOFF), which measures the device's switching capability.
| Compound/Polymer | Dielectric | Mobility (μ) [cm²/Vs] | On/Off Ratio (ION/IOFF) | Reference |
| Dithieno[3,2-b:2',3'-d]thiophene Derivative | Not Specified | up to 10.2 | ~10⁷ | [8][13] |
| Thieno[3,2-b]thiophene-Benzothiadiazole Co-polymer | Not Specified | 0.1 | 3.5 x 10³ | [14] |
| P3HT (Poly(3-hexylthiophene)) | P3HT-COOH SAM | 7.21 x 10⁻² | ~10⁴ | [15] |
| P3HT (Poly(3-hexylthiophene)) | PMMA | ~10⁻² | Not Specified | [16] |
| Thiophene-Porphyrin (XLP-I) based OFET | Not Specified | Not Specified | Not Specified | [17] |
| Thieno[3,4-b]thiophene (TbT) based n-channel | Not Specified | 5.2 | Not Specified | [9] |
Organic Photovoltaics (OPVs)
In OPVs, thiophene-based materials are typically used as the electron donor in a bulk heterojunction (BHJ) active layer, paired with an electron acceptor material.[1] Performance is evaluated by the Power Conversion Efficiency (PCE), which depends on the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The energy levels (HOMO/LUMO) of the thiophene donor are critical in determining the Voc.[1]
| Donor Material | Acceptor | PCE [%] | Voc [V] | Jsc [mA/cm²] | FF [%] | Reference |
| Porphyrin-Thienothiophene (XLP-I) | PC₇₁BM | 8.30 | 0.894 | Not Specified | 62.1 | [17] |
| PBDTT-TT-IID | Not Specified | 8.05 | Not Specified | Not Specified | Not Specified | [18] |
| Fused Thiophene Derivative (Molecule 2) | Not Specified | 6.20 | 0.95 | 12.01 | 54 | [19] |
| PBDT-TT-IID | Not Specified | 6.31 | Not Specified | Not Specified | Not Specified | [18] |
| Fused Thiophene Derivative (Molecule 1) | Not Specified | 5.41 | 0.87 | 11.04 | 57 | [19] |
| Diketopyrrolopyrrole-Thieno[3,2-b]thiophene (10) | Not Specified | 4.0 | Not Specified | Not Specified | Not Specified | [19] |
| Thiophene-Covalent Organic Framework (TT-COF) | PCBM | 0.053 | 0.622 | 0.213 | 40 | [20] |
| P5TCN-F25 (Ternary Blend) | Y6 | 17.2 | Not Specified | Not Specified | Not Specified | [21] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the fabrication and characterization of thiophene-based OFETs and OPVs.
Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET
-
Substrate Cleaning: Begin with a heavily n-doped silicon wafer with a thermally grown SiO₂ layer (typically 200-300 nm) acting as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 10-15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Dielectric Surface Treatment: To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS). This is typically done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene or by vapor deposition.
-
Semiconductor Deposition: Dissolve the thiophene-based organic semiconductor in a suitable organic solvent (e.g., chloroform, chlorobenzene). Deposit a thin film of the semiconductor onto the treated substrate using a technique like spin-coating or drop-casting. The concentration and spin speed are optimized to achieve the desired film thickness.
-
Annealing: Anneal the semiconductor film at a specific temperature and time to improve molecular ordering and film morphology. This step is critical for achieving high charge carrier mobility.
-
Electrode Deposition: Define the source and drain electrodes by thermally evaporating a conductive material (e.g., gold) through a shadow mask. The channel length (L) and width (W) are determined by the dimensions of the shadow mask.
-
Electrical Characterization: Measure the transistor's electrical characteristics using a semiconductor parameter analyzer in a probe station, preferably in an inert atmosphere (e.g., a glovebox).
-
Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) at various constant gate voltages (VG).
-
Transfer Characteristics: Measure ID as a function of VG at a constant, high VDS (saturation regime). The charge carrier mobility can be calculated from the slope of the (ID)1/2 vs. VG plot. The on/off ratio is the ratio of the maximum to the minimum ID in the transfer curve.
-
Fabrication and Characterization of a Bulk Heterojunction (BHJ) OPV
-
Substrate Preparation: Start with a pre-patterned indium tin oxide (ITO)-coated glass substrate. Clean the substrate using the same procedure as for OFETs.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of a hole-transporting material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), onto the ITO. Anneal the substrate as required by the material specifications.
-
Active Layer Deposition: Prepare a blend solution of the thiophene-based donor polymer and a suitable fullerene or non-fullerene acceptor (e.g., PC₇₁BM or Y6) in a common solvent like chlorobenzene or o-dichlorobenzene. Spin-coat this blend onto the HTL inside a nitrogen-filled glovebox. The film thickness and morphology are critical and are controlled by solution concentration, spin speed, and the use of solvent additives. Anneal the active layer to optimize the nanoscale phase separation (morphology).
-
Electron Transport Layer (ETL) and Cathode Deposition: Sequentially deposit an electron transport layer (e.g., Ca, LiF) and a metal cathode (e.g., Al) on top of the active layer via thermal evaporation under high vacuum. The thickness of these layers is carefully controlled.
-
Device Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass slide to prevent degradation from oxygen and moisture.
-
Photovoltaic Characterization: Measure the device performance using a solar simulator under standard test conditions (AM 1.5G illumination, 100 mW/cm²).
-
Current Density-Voltage (J-V) Curve: Sweep the voltage from reverse to forward bias while measuring the current to determine Voc, Jsc, FF, and PCE.
-
External Quantum Efficiency (EQE): Measure the ratio of collected charge carriers to incident photons at various wavelengths to understand the spectral response of the device.
-
Visualizations
The following diagrams illustrate key relationships and workflows in the study of thiophene-based organic electronics.
Structure-property-performance relationships.
Typical OFET fabrication and characterization workflow.
Typical BHJ OPV fabrication and characterization workflow.
References
- 1. ijsr.net [ijsr.net]
- 2. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Efficiency and Low-Energy-Loss Organic Solar Cells Enabled by Tuning the End Group Modification of the Terthiophene-Based Acceptor Molecules to Enhance Photovoltaic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. | Semantic Scholar [semanticscholar.org]
- 12. Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03806A [pubs.rsc.org]
- 13. [PDF] High performance organic field-effect transistors based on single-crystal microribbons and microsheets of solution-processed dithieno[3,2-b:2',3'-d]thiophene derivatives. | Semantic Scholar [semanticscholar.org]
- 14. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ossila.com [ossila.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications [mdpi.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl (4-methylthiophenyl)acetate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe disposal of Ethyl (4-methylthiophenyl)acetate, a flammable liquid and irritant. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all relevant personnel are familiar with the hazards associated with this compound. This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[1] Keep the compound away from heat, sparks, open flames, and hot surfaces.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.[3] Chemical waste generators are responsible for correctly classifying waste and ensuring it is handled in accordance with local, regional, and national regulations.[1]
-
Waste Collection and Storage:
-
Collect waste this compound in its original container or a suitable, properly labeled, and sealed container.[3]
-
Do not mix with other waste materials.[3]
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
-
-
Handling Spills:
-
In the event of a spill, evacuate personnel from the immediate area.[3]
-
Remove all sources of ignition.[3]
-
Contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite.[1][3]
-
Collect the absorbed material and place it into a suitable container for disposal.[1][3]
-
-
Disposal of Empty Containers:
-
Contacting a Licensed Disposal Company:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Provide the disposal company with a comprehensive safety data sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Quantitative Data Summary
The safety data sheets for this compound do not provide specific quantitative limits for disposal, as these are determined by local, regional, and national regulations. The key takeaway is the qualitative requirement to treat it as hazardous and flammable waste.
| Parameter | Value | Source |
| Physical State | Liquid | [1] |
| Flammability | Flammable liquid and vapor | [1] |
| Primary Hazards | Skin irritation, serious eye irritation | [1][2] |
| Disposal Method | Licensed disposal company | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl (4-methylthiophenyl)acetate
This guide provides immediate, essential safety and logistical information for the handling and disposal of Ethyl (4-methylthiophenyl)acetate, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety.
Hazard Summary
This compound is classified as a hazardous substance. It is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Tested protective gloves (EN ISO 374) must be worn. A full protection suit is recommended.[1] |
| Respiratory Protection | If technical exhaust or ventilation measures are not possible or insufficient, respiratory protection must be worn.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]
-
Ensure that eyewash stations and safety showers are close to the workstation location.
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3]
2. Handling:
-
Avoid contact with skin and eyes.[3]
-
Avoid inhalation of vapor or mist.[3]
-
Use only non-sparking tools.[2]
-
Wash hands thoroughly after handling.[2]
3. Storage:
-
Keep the container tightly closed and sealed until ready for use.[1][2][3]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]
Emergency Procedures: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[2] If skin irritation occurs, get medical advice/attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[2] |
Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Waste material must be disposed of in accordance with the Directive on waste 2008/98/EC as well as other national and local regulations.[3]
-
Do not mix with other waste. Handle uncleaned containers like the product itself.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
